molecular formula C12H15NO2 B1604567 n-[2-(4-Acetylphenyl)ethyl]acetamide CAS No. 23279-64-3

n-[2-(4-Acetylphenyl)ethyl]acetamide

Katalognummer: B1604567
CAS-Nummer: 23279-64-3
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: MWPMMSVYHPAOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Acetylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . Its structure features both acetamide and acetylphenyl functional groups. Acetamides are a significant class of compounds in scientific research; for instance, the well-known compound phenacetin is an N-(4-ethoxyphenyl)acetamide derivative that was historically used for its analgesic and antipyretic properties . Similarly, simple acetamide (CH3CONH2) itself is utilized in the organic synthesis of various pharmaceuticals and pesticides, and serves as a versatile industrial solvent . The specific structure of N-[2-(4-Acetylphenyl)ethyl]acetamide, characterized by a phenethyl chain linking the two functional groups, makes it a valuable intermediate or building block in organic synthesis and medicinal chemistry research. It is often identified in chemical catalogs under its CAS Number 23279-64-3 and other identifiers such as NSC-41639 . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMMSVYHPAOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945969
Record name N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23279-64-3
Record name NSC41639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(4-Acetylphenyl)ethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-[2-(4-Acetylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

I. Introduction: Unveiling a Potential Pharmacophore

N-[2-(4-Acetylphenyl)ethyl]acetamide is a small molecule of interest within the broader class of phenethylamides. This class of compounds is notable for its presence in a variety of naturally occurring molecules and as crucial intermediates in the synthesis of pharmaceutically relevant compounds. The structure of N-[2-(4-Acetylphenyl)ethyl]acetamide incorporates a 4-acetylphenyl moiety, an ethyl linker, and an N-acetyl group. This combination of functional groups suggests potential applications in medicinal chemistry, where the acetylphenyl group can act as a versatile handle for further chemical modifications, and the overall structure may serve as a scaffold for developing novel therapeutic agents. The acetamide group itself is found in numerous clinically prescribed drugs, highlighting its therapeutic potential in targeting various disease models.[1] This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, a plausible synthetic route, and its expected spectroscopic signature.

II. Predicted Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following table summarizes the predicted properties of N-[2-(4-Acetylphenyl)ethyl]acetamide, calculated based on its molecular structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Estimated to be in the range of 100-150 °C
Boiling Point > 300 °C (with potential decomposition)
Solubility Predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane. The acetylation of compounds can influence their solubility in organic solvents.[2][3]
pKa (amide proton) ~17-18

III. Synthesis and Mechanistic Rationale: A Proposed Pathway

The synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide can be logically approached through the N-acetylation of the corresponding primary amine, 2-(4-acetylphenyl)ethylamine. N-acetylation is a robust and widely utilized transformation in organic synthesis.[4][5] A common and effective method involves the use of acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base to neutralize the acid byproduct.[6]

Proposed Synthetic Workflow

Synthetic Workflow for N-[2-(4-Acetylphenyl)ethyl]acetamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4_acetylphenethylamine 2-(4-Acetylphenyl)ethylamine reaction_vessel Reaction in an Aprotic Solvent (e.g., Dichloromethane) 4_acetylphenethylamine->reaction_vessel acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel aqueous_workup Aqueous Wash reaction_vessel->aqueous_workup Reaction Mixture drying Drying over Na₂SO₄ aqueous_workup->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization or Chromatography) concentration->purification final_product N-[2-(4-Acetylphenyl)ethyl]acetamide purification->final_product

Caption: Proposed synthetic workflow for N-[2-(4-Acetylphenyl)ethyl]acetamide.

Step-by-Step Experimental Protocol (Proposed)
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-(4-acetylphenyl)ethylamine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The base is crucial for scavenging the hydrochloric acid that is generated during the reaction.

  • Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. The slow addition is necessary to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.

  • Aqueous Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

IV. Predicted Spectroscopic Signature: A Guide to Characterization

The structural features of N-[2-(4-Acetylphenyl)ethyl]acetamide give rise to a predictable spectroscopic signature.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for N-[2-(4-Acetylphenyl)ethyl]acetamide in CDCl₃ are presented below. These predictions are based on established empirical data for similar functional groups and computational models.[7][8][9][10]

Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9Doublet2HAromatic protons ortho to the acetyl group
~7.4Doublet2HAromatic protons meta to the acetyl group
~5.8Broad Singlet1HAmide N-H
~3.5Quartet2H-CH₂-NH-
~2.9Triplet2HAr-CH₂-
~2.6Singlet3HAcetyl -CH₃
~2.0Singlet3HAcetamide -CH₃

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm)Assignment
~198Ketone Carbonyl (C=O)
~170Amide Carbonyl (C=O)
~145Aromatic C-CH₂
~136Aromatic C-C=O
~129Aromatic CH (meta to acetyl)
~128Aromatic CH (ortho to acetyl)
~41-CH₂-NH-
~35Ar-CH₂-
~27Acetyl -CH₃
~23Acetamide -CH₃
B. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-[2-(4-Acetylphenyl)ethyl]acetamide are listed below.[1][11][12][13]

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300Medium, BroadN-H Stretch (Amide)
~3050WeakAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~1685StrongC=O Stretch (Aromatic Ketone)
~1645StrongC=O Stretch (Amide I band)
~1560MediumN-H Bend (Amide II band)
~1600, ~1480Medium-WeakAromatic C=C Stretch

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this molecule. The aromatic ketone carbonyl is expected to absorb at a higher wavenumber than the amide carbonyl due to resonance effects in the amide bond.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-[2-(4-Acetylphenyl)ethyl]acetamide, electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 206.27. The fragmentation of phenethylamides upon collision-induced dissociation often proceeds through specific pathways.[14][15][16][17][18]

Predicted Fragmentation Pattern

Mass Spectrometry Fragmentation M_plus_H [M+H]⁺ m/z 206.27 fragment_1 m/z 147.08 (Loss of acetamide) M_plus_H->fragment_1 - C₂H₅NO fragment_2 m/z 133.06 (Loss of ethylacetamide) M_plus_H->fragment_2 - C₄H₇NO fragment_3 m/z 43.02 (Acetyl cation) M_plus_H->fragment_3 Cleavage

Caption: Predicted major fragmentation pathways for N-[2-(4-Acetylphenyl)ethyl]acetamide.

V. Visualization of Molecular Structure

A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting reactivity and biological interactions.

Caption: 2D chemical structure of N-[2-(4-Acetylphenyl)ethyl]acetamide.

VI. Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of N-[2-(4-Acetylphenyl)ethyl]acetamide. By leveraging data from structurally similar compounds and established chemical principles, we have outlined its likely physicochemical characteristics, a robust synthetic strategy, and its expected spectroscopic profile. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules. It is imperative that future work focuses on the empirical synthesis and characterization of this compound to validate and expand upon the predictions presented in this guide.

VII. References

  • ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C₆H₅NHCOCH₃-iXi and 2/4-XC₆H₄NHCOCH₃-iXi (where X = Cl or CH₃ and i = 0, 1, 2 or 3). (2009). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Ethylphenethylamine. National Center for Biotechnology Information. [Link]

  • (2015). Solubility of Lignin and Acetylated Lignin in Organic Solvents. ResearchGate. [Link]

  • Spectroscopy of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex. (2015). PubMed Central (PMC). [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. (2020). YouTube. [Link]

  • PubChem. (n.d.). p-Methylphenethylamine. National Center for Biotechnology Information. [Link]

  • Solubility of lignin and acetylated lignin in organic solvents. (2015). BioResources. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2019). ResearchGate. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PubMed Central (PMC). [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). University of Alberta Libraries. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). PubMed Central (PMC). [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2017). MDPI. [Link]

  • Chemical Properties of 4-ethyl-2,5-dimethoxy-«beta»-phenethylamine-M, (O-desmethyl-oxo-N-acetyl-), TFA. (n.d.). Cheméo. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Chemical Properties of Phenethylamine, 2,5-dimethoxy-4-methylthio, N-acetyl. (n.d.). Cheméo. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). PubMed Central (PMC). [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences. [Link]

  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2014). Digital Commons@ETSU. [Link]

  • N-(2-Acetylphenyl)acetamide. (2006). ResearchGate. [Link]

  • Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures. (2024). ACS Publications. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]

  • NMR Prediction. (n.d.). ACD/Labs. [Link]

  • Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. (2021). YouTube. [Link]

  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. [Link]

  • Solubility Behavior and Data Correlation of N-Acetyl-L -valine in 12 Individual Solvents at Multiple Temperatures. (2024). ACS Publications. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]

  • Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. (2021). ACS Publications. [Link]

Sources

N-[2-(4-Acetylphenyl)ethyl]acetamide: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-[2-(4-Acetylphenyl)ethyl]acetamide (CAS 23279-64-3), a structural analog of melatonin and agomelatine used in medicinal chemistry and pharmaceutical analysis.

CAS Number: 23279-64-3 Synonyms: 4'-(2-Acetamidoethyl)acetophenone; N-Acetyl-4-acetylphenethylamine

Executive Summary

N-[2-(4-Acetylphenyl)ethyl]acetamide is a disubstituted benzene derivative characterized by an acetamidoethyl side chain and a para-acetyl group. It serves as a critical bioisostere in the research of melatonin receptor ligands (MT1/MT2). Structurally, it represents a "phenyl-simplified" analog of the indole-based hormone Melatonin and the naphthalene-based antidepressant Agomelatine .

In drug development, this compound is utilized primarily for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the role of the aromatic core (phenyl vs. indole vs. naphthalene) in receptor binding affinity.

  • Impurity Profiling: Serving as a reference standard for potential degradation products or synthetic by-products in the manufacturing of phenethylamine-derived pharmaceuticals.

  • Synthetic Intermediates: Acting as a precursor for more complex hydrazine or oxime derivatives via the ketone functionality.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 23279-64-3
IUPAC Name N-[2-(4-Acetylphenyl)ethyl]acetamide
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 99–101 °C
Boiling Point 214–216 °C (at 3 Torr)
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
pKa ~16.09 (Amide N-H, predicted)

Synthetic Pathways & Mechanism

The most robust synthesis involves the Friedel-Crafts Acylation of N-phenethylacetamide. This route ensures regioselectivity for the para position due to the steric bulk of the acetamidoethyl group and its electronic directing effects.

Experimental Protocol

Objective: Synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide from N-phenethylacetamide.

Reagents:

  • N-Phenethylacetamide (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃, anhydrous, 2.5 eq)

  • Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (2.5 eq) in dry DCM under an inert atmosphere (N₂ or Ar).

  • Acylium Ion Generation: Cool the suspension to 0°C. Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes to generate the electrophilic acylium complex.

  • Substrate Addition: Dissolve N-phenethylacetamide (1.0 eq) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Mechanistic Pathway (Friedel-Crafts Acylation)

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The acetamidoethyl side chain is an ortho, para-director, but the para position is favored due to steric hindrance at the ortho sites.

FriedelCraftsMechanism Figure 1: Mechanism of Friedel-Crafts Acylation for CAS 23279-64-3 AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion Complex [CH3-C≡O]+ AlCl4- AcCl->Acylium Complexation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Substrate N-Phenethylacetamide SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Nucleophilic Attack (Para-position) Acylium->SigmaComplex Product N-[2-(4-Acetylphenyl)ethyl]acetamide SigmaComplex->Product Deprotonation (Aromatization) Byproduct HCl + AlCl3 SigmaComplex->Byproduct

Applications in Drug Development[5][6]

Melatonin Receptor Bioisosterism

This compound is pivotal in defining the pharmacophore of melatonin receptors (MT1 and MT2).

  • Melatonin (Indole core): High affinity (pKKi ~ 9-10).

  • Agomelatine (Naphthalene core): High affinity, improved metabolic stability.

  • N-[2-(4-Acetylphenyl)ethyl]acetamide (Phenyl core): Used to test the necessity of the bicyclic aromatic system. Studies show that while the amide side chain is critical for binding, the reduction to a single phenyl ring significantly alters binding affinity, highlighting the importance of the electron-rich indole/naphthalene system for pi-stacking interactions within the receptor pocket.

Analytical Reference Standard

In the synthesis of Agomelatine or Ramelteon, starting materials often involve complex aromatic rings. If phenyl-based contaminants are present in the starting reagents (e.g., during the reduction of cyanomethyl derivatives), CAS 23279-64-3 can form as a stable impurity.

  • Usage: It is used as a "spiking standard" in HPLC method development to ensure that quality control protocols can separate the active pharmaceutical ingredient (API) from phenyl-analog impurities.

Analytical Characterization

To validate the identity of synthesized N-[2-(4-Acetylphenyl)ethyl]acetamide, the following spectral data should be observed:

TechniqueExpected Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.90 (d, 2H, Ar-H ortho to C=O)δ 7.30 (d, 2H, Ar-H meta to C=O)δ 5.60 (br s, 1H, NH)δ 3.55 (q, 2H, -CH₂-N)δ 2.90 (t, 2H, Ar-CH₂-)δ 2.58 (s, 3H, Ar-C(O)CH₃)δ 1.95 (s, 3H, NH-C(O)CH₃)
IR Spectroscopy 3290 cm⁻¹ (N-H stretch)1680 cm⁻¹ (Ketone C=O stretch)1640 cm⁻¹ (Amide C=O stretch)
Mass Spectrometry (ESI+) m/z 206.1 [M+H]⁺m/z 228.1 [M+Na]⁺

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use in a fume hood. The synthesis involves Aluminum Chloride (highly corrosive, reacts violently with water) and Acetyl Chloride (lachrymator).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Hygroscopic.

References

  • National Institutes of Health (NIH) PubChem . (n.d.). Compound Summary: Acetamide, N-[2-(4-acetylphenyl)ethyl]-.[2][3][4] Retrieved from [Link]

  • ChemSrc . (2025).[1] CAS 23279-64-3 Entry and Physical Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-[2-(4-Acetylphenyl)ethyl]acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-[2-(4-acetylphenyl)ethyl]acetamide, a substituted acetamide derivative with significant potential in medicinal chemistry and drug development. The document elucidates the compound's chemical identity according to IUPAC nomenclature, proposes a detailed synthetic pathway, and outlines its predicted physicochemical properties. Furthermore, this guide explores the compound's prospective biological activities and therapeutic applications by drawing upon established knowledge of structurally related acetamide and phenylethylamine pharmacophores. Methodologies for its analytical characterization are also discussed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel small molecules for therapeutic intervention.

Introduction and Nomenclature

N-[2-(4-Acetylphenyl)ethyl]acetamide belongs to the class of N-substituted acetamides, which are characterized by an acetamide functional group linked to a substituted aromatic moiety. The acetamide scaffold is a prevalent feature in numerous clinically approved drugs, contributing to their therapeutic efficacy in treating a range of conditions including infections, convulsions, and allergies[1]. The structure of the title compound incorporates a phenylethylamine backbone, a key pharmacophore in many centrally acting agents due to its structural similarity to endogenous neurotransmitters[2][3].

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and avoid ambiguity[1][4][5][6]. According to these rules, the name N-[2-(4-Acetylphenyl)ethyl]acetamide is derived as follows:

  • acetamide : The core functional group is an amide derived from acetic acid.

  • N-[...] : This indicates that the subsequent substituent is attached to the nitrogen atom of the acetamide group.

  • [2-(4-acetylphenyl)ethyl] : This describes the substituent on the nitrogen. It is an ethyl group, which at its second carbon position is attached to a phenyl group. This phenyl group, in turn, is substituted at the fourth position with an acetyl group.

Synonyms: 4'-(2-acetamidoethyl)acetophenone

Molecular Structure:

Figure 1: Chemical structure of N-[2-(4-Acetylphenyl)ethyl]acetamide.

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for N-[2-(4-acetylphenyl)ethyl]acetamide is not prominently documented, a highly plausible and efficient synthetic route can be designed based on well-established amidation reactions. The most direct approach involves the N-acetylation of the corresponding primary amine, 2-(4-acetylphenyl)ethanamine.

The causality behind this experimental choice lies in the high reactivity of primary amines towards acylating agents, leading to the formation of a stable amide bond. This transformation is a cornerstone of organic synthesis and is widely employed in the pharmaceutical industry.

Synthesis_Pathway Reactant1 2-(4-Acetylphenyl)ethanamine Product N-[2-(4-Acetylphenyl)ethyl]acetamide Reactant1->Product Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) Reactant2 Acetic Anhydride or Acetyl Chloride Reactant2->Product

Figure 2: Proposed synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide.

Experimental Protocol: N-acetylation of 2-(4-Acetylphenyl)ethanamine

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard analytical techniques.

Materials:

  • 2-(4-Acetylphenyl)ethanamine

  • Acetic anhydride or Acetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-acetylphenyl)ethanamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the acidic byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot[7].

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-[2-(4-acetylphenyl)ethyl]acetamide.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy[7][8].

Physicochemical Properties

PropertyPredicted Value/InformationRationale/Reference Compound
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Appearance White to off-white solidTypical for acetamides of this molecular weight.
Melting Point 100-150 °CN-(4-ethylphenyl)acetamide has a melting point of 93-95 °C. The additional acetyl group would likely increase the melting point.
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of amides due to strong intermolecular hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.The amide and ketone functionalities will increase polarity, but the aromatic ring and ethyl chain contribute to lipophilicity.
LogP (calculated) ~1.5 - 2.5An estimation based on the presence of both polar (amide, ketone) and non-polar (aromatic, ethyl) groups.

Potential Biological Activity and Therapeutic Applications

The chemical structure of N-[2-(4-acetylphenyl)ethyl]acetamide suggests several avenues for biological activity, making it a compound of interest for drug discovery and development.

Central Nervous System (CNS) Activity

The core phenylethylamine structure is a well-known neuromodulator, with many derivatives exhibiting psychoactive properties[3]. β-phenylethylamine itself is an endogenous trace amine that can modulate dopaminergic neurotransmission[2]. The N-acetyl and 4-acetyl substitutions on the parent phenylethylamine scaffold will significantly alter its pharmacokinetic and pharmacodynamic properties. These modifications may influence its ability to cross the blood-brain barrier and its affinity for various receptors and transporters in the CNS[12].

  • Dopamine Reuptake Inhibition: Derivatives of phenylethylamine are known to interact with the dopamine transporter (DAT)[2]. Inhibition of DAT increases the synaptic concentration of dopamine and is a mechanism of action for several therapeutic agents used in the treatment of ADHD and depression, as well as for some drugs of abuse. The specific substitution pattern of N-[2-(4-acetylphenyl)ethyl]acetamide could confer selectivity for DAT or other monoamine transporters.

  • Neuroprotection: Some acetamide derivatives have demonstrated antioxidant and anti-inflammatory properties, which are relevant to neurodegenerative diseases[7][13]. Oxidative stress and neuroinflammation are key pathological features of conditions such as Parkinson's and Alzheimer's disease.

Anti-inflammatory and Analgesic Potential

The acetamide functional group is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, paracetamol (N-(4-hydroxyphenyl)acetamide) is a widely used analgesic and antipyretic[8]. While the mechanism of action of paracetamol is complex and not fully elucidated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes in the CNS. The structural similarity of N-[2-(4-acetylphenyl)ethyl]acetamide to such compounds suggests it could be investigated for similar activities.

Antioxidant Activity

Studies on various synthetic acetamide derivatives have reported significant antioxidant activity[7][13]. This is often assessed through in vitro assays that measure the compound's ability to scavenge free radicals, such as the ABTS radical cation scavenging assay[7]. The presence of the aromatic ring and the potential for delocalization of electrons could contribute to the antioxidant capacity of N-[2-(4-acetylphenyl)ethyl]acetamide.

Analytical Characterization

The structural elucidation and purity assessment of N-[2-(4-acetylphenyl)ethyl]acetamide would rely on a combination of standard spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl chain protons, the N-H proton of the amide, and the two methyl groups (one from the N-acetyl and one from the 4-acetyl group). The splitting patterns and chemical shifts of these signals would confirm the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the amide and ketone, the aromatic carbons, the ethyl carbons, and the methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition[14][15]. Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide and the ketone, and the C-H and C=C stretching of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Conclusion

N-[2-(4-acetylphenyl)ethyl]acetamide is a synthetically accessible molecule with a chemical architecture that suggests a rich potential for biological activity. Its structural relationship to known pharmacologically active classes, including phenylethylamines and acetamide-containing drugs, makes it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a foundational framework for its synthesis, characterization, and the exploration of its therapeutic potential, particularly in the areas of neuropharmacology and anti-inflammatory research. The provided protocols and predictive data are intended to empower researchers to embark on the systematic evaluation of this promising compound.

References

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Retrieved February 7, 2026, from [Link]

  • Tommonaro, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(7), 4955-4964. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 923-927. [Link]

  • ResearchGate. (2010, July 20). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Ethylphenyl)acetamide. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • The Organic Chemistry Tutor. (2018, May 4). Naming Amides - IUPAC Nomenclature [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylphenethylamine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Amides. [Link]

  • Chemistry Stack Exchange. (2022, March 27). Systematic and preferred names of acetamide. [Link]

  • Hassan, M. I., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3192. [Link]

  • Vesper, H. W., et al. (2013). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(20), 4879-4884. [Link]

  • Kim, J. H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link]

  • Kim, J. I., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. [Link]

Sources

Methodological & Application

n-[2-(4-Acetylphenyl)ethyl]acetamide synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[2-(4-Acetylphenyl)ethyl]acetamide

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide. The synthesis is achieved through the N-acetylation of the primary amine, 2-(4-acetylphenyl)ethylamine, using acetic anhydride as the acetylating agent. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development. It encompasses a detailed methodology, the underlying reaction mechanism, safety protocols, purification techniques, and methods for analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction

N-acetylation is a fundamental and widely utilized transformation in organic synthesis. It serves multiple purposes, from protecting amine functionalities during multi-step syntheses to modifying the physicochemical properties of molecules to enhance their biological activity or stability.[1][2] Acetylating a primary amine converts it into a secondary amide, a functional group prevalent in numerous pharmaceuticals and biologically active compounds. This modification can alter a molecule's polarity, hydrogen bonding capability, and resistance to metabolic degradation, such as enzymatic hydrolysis.[3][4]

The target molecule, N-[2-(4-acetylphenyl)ethyl]acetamide, is a derivative of phenethylamine, a core scaffold in many neuroactive compounds. The presence of both a ketone and an amide group makes it a versatile intermediate for further chemical elaboration in drug discovery programs. This protocol details a robust and efficient method for its synthesis, focusing on practical execution and validation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-(4-acetylphenyl)ethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. A final deprotonation step, typically by the acetate ion, yields the stable amide product, N-[2-(4-acetylphenyl)ethyl]acetamide, and acetic acid as a byproduct.[5]

Reaction: 2-(4-acetylphenyl)ethylamine + Acetic Anhydride → N-[2-(4-acetylphenyl)ethyl]acetamide + Acetic Acid

Chemical reaction scheme for the N-acetylation of 2-(4-acetylphenyl)ethylamine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-(4-acetylphenyl)ethylamineC₁₀H₁₃NO163.222.00 g12.25Starting material
Acetic AnhydrideC₄H₆O₃102.091.40 mL14.70Acetylating agent (1.2 eq)
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Reaction solvent
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-For neutralization/wash
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying agent
Ethanol (95%)C₂H₅OH46.07As needed-Recrystallization solvent
Deionized WaterH₂O18.02As needed-For work-up & recrystallization
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel 60 F₂₅₄) and development chamber

  • UV lamp (254 nm)

  • Melting point apparatus

  • Glassware for recrystallization

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Fume Hood: All steps involving volatile solvents and reagents, particularly acetic anhydride and dichloromethane, must be performed in a well-ventilated chemical fume hood.

  • Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.[6][7][8] It is also harmful if swallowed and fatal if inhaled in high concentrations.[8][9] Handle with extreme care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste should be collected in separate, labeled containers.

Detailed Experimental Protocol

This protocol is designed for a 12.25 mmol scale and can be adjusted as needed.

Reaction Setup and Execution
  • Dissolve Starting Material: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.00 g (12.25 mmol) of 2-(4-acetylphenyl)ethylamine. Add 20 mL of dichloromethane (DCM) and stir at room temperature until the solid is fully dissolved.

  • Cool the Mixture: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is done to moderate the initial exothermic reaction upon adding the acetic anhydride.

  • Add Acetylating Agent: Slowly add 1.40 mL (14.70 mmol, 1.2 equivalents) of acetic anhydride to the cooled, stirring solution dropwise over 5-10 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours. The N-acetylation of primary amines with acetic anhydride is typically a rapid and efficient process.[10][11]

Reaction Monitoring

The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point.

  • Procedure: Spot the starting material (a solution of 2-(4-acetylphenyl)ethylamine in DCM) and the reaction mixture on a TLC plate.

  • Analysis: The starting amine will have a lower Rf value than the less polar amide product. The reaction is complete when the starting material spot has disappeared. Visualization is done under a UV lamp at 254 nm.[12][13]

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold deionized water.

  • Neutralization: Add approximately 30 mL of saturated sodium bicarbonate solution to the separatory funnel in small portions. Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases. This step neutralizes the acetic acid byproduct and any unreacted acetic anhydride.

  • Extraction: Shake the separatory funnel vigorously for 1 minute. Allow the layers to separate, and drain the lower organic (DCM) layer into a clean Erlenmeyer flask. Extract the aqueous layer one more time with 15 mL of DCM. Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate. Swirl the flask and let it sit for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the DCM using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[14] An ethanol/water mixture is often suitable for amides.[13][15]

  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

  • Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. A typical yield for this type of reaction is high, often exceeding 90%.[15]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve Amine in DCM cool 2. Cool to 0-5 °C dissolve->cool add_reagent 3. Add Acetic Anhydride cool->add_reagent react 4. Stir at RT (2-3 hours) add_reagent->react quench 5. Quench with Water & NaHCO₃ react->quench To Work-up extract 6. Extract with DCM quench->extract dry 7. Dry with MgSO₄ extract->dry evaporate 8. Evaporate Solvent dry->evaporate recrystallize 9. Recrystallize (Ethanol/Water) evaporate->recrystallize Crude Product filter_dry 10. Filter & Dry recrystallize->filter_dry analyze 11. Characterize (NMR, IR, MS, MP) filter_dry->analyze final_product final_product analyze->final_product Pure Product

Caption: Experimental workflow for the synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide.

Characterization of Final Product

The identity and purity of the synthesized N-[2-(4-acetylphenyl)ethyl]acetamide should be confirmed through standard analytical techniques.[16]

Analysis MethodExpected Results
Appearance White to off-white crystalline solid
Melting Point Determine experimentally and compare to literature values if available.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~5.8 (br s, 1H, N-H), ~3.5 (q, 2H, -CH₂-NH), ~2.9 (t, 2H, Ar-CH₂-), ~2.6 (s, 3H, Ar-CO-CH₃), ~1.9 (s, 3H, NH-CO-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~197 (Ar-C=O), ~170 (NH-C=O), ~145 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH x2), ~128 (Ar-CH x2), ~41 (-CH₂-NH), ~35 (Ar-CH₂-), ~26 (Ar-CO-CH₃), ~23 (NH-CO-CH₃).
FT-IR (KBr or ATR)ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1680 (Ketone C=O stretch), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend).
Mass Spec. (ESI+)m/z: Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.11. Found: 206.1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive acetic anhydride (hydrolyzed).Use a fresh, properly stored bottle of acetic anhydride.
Incomplete reaction.Allow the reaction to stir for a longer duration or with gentle warming (e.g., 40 °C). Confirm completion with TLC.
Product "Oils Out" During Recrystallization Solution cooled too quickly or incorrect solvent ratio.Ensure slow cooling. If it oils out, reheat the solution to redissolve the oil, add more of the primary solvent (ethanol), and allow it to cool slowly again.[14]
Product is Impure After One Recrystallization High level of initial impurities.Perform a second recrystallization. If impurities persist, consider purification by column chromatography on silica gel.[14]

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • MDPI (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

  • LookChem. Purification of Acetamide. Available at: [Link]

  • CDN Inc. N-Terminus Acetylation Protocol. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Nα Selective Acetylation of Peptides. Available at: [Link]

  • ResearchGate (2006). N-(2-Acetylphenyl)acetamide. Available at: [Link]

  • Organic Syntheses. Phenylacetamide. Available at: [Link]

  • PubMed. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Available at: [Link]

  • MDPI (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Available at: [Link]

  • ResearchGate (2023). Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis. Available at: [Link]

  • INEOS Group. Safety Data Sheet: Acetic Anhydride. Available at: [Link]

Sources

Analytical methods for n-[2-(4-acetylphenyl)ethyl]acetamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHX Topic: Analytical Characterization of


-[2-(4-acetylphenyl)ethyl]acetamide (CAS 23279-64-3)
Date:  February 7, 2026
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary


-[2-(4-acetylphenyl)ethyl]acetamide  (Molecular Formula: 

; MW: 205.25 g/mol ) is a structural analog of the circadian rhythm regulators Melatonin and Agomelatine . While Agomelatine possesses a naphthalene core and Melatonin an indole core, this compound features a phenyl core substituted with an acetyl group at the para-position.

In drug development, this molecule is critical as:

  • A Reference Standard: For impurity profiling in the synthesis of melatonergic agonists, particularly where Friedel-Crafts acylation or phenyl-based starting materials are employed.

  • A Structural Probe: In Structure-Activity Relationship (SAR) studies targeting

    
    /
    
    
    
    receptors.

This guide provides a comprehensive protocol for the structural elucidation and purity assessment of this compound, designed for researchers in CMC (Chemistry, Manufacturing, and Controls) and medicinal chemistry.

Analytical Strategy & Workflow

The characterization strategy follows a "Self-Validating" orthogonal approach. No single method is sufficient; structural confirmation requires the convergence of mass spectral fragmentation, magnetic resonance connectivity, and vibrational spectroscopy.

AnalyticalWorkflow cluster_ID Structural Identification (Qualitative) cluster_Purity Purity Assessment (Quantitative) Sample Target Sample: N-[2-(4-acetylphenyl)ethyl]acetamide NMR 1H & 13C NMR (Connectivity & Isomerism) Sample->NMR IR FT-IR (Functional Groups: Ketone vs Amide) Sample->IR MS HRMS (ESI+) (Exact Mass & Fragmentation) Sample->MS HPLC HPLC-UV/DAD (Chromatographic Purity) Sample->HPLC TGA TGA/DSC (Volatiles & Thermal Events) Sample->TGA Report Certificate of Analysis (CoA) Generation NMR->Report Confirmed Structure IR->Report MS->Report HPLC->Report % Area Purity TGA->Report

Figure 1: Orthogonal analytical workflow ensuring comprehensive characterization from molecular identity to bulk purity.

Physicochemical Profile & Solubility

Before instrumental analysis, establish the physicochemical baseline. This compound exhibits moderate lipophilicity due to the aromatic ring and alkyl chain, balanced by the polar amide and ketone groups.

PropertyValue / DescriptionAnalytical Consequence
Appearance White to off-white crystalline solidVisual inspection for color homogeneity (indicates oxidation).
LogP (Predicted) ~1.2 – 1.5Suitable for Reverse Phase (RP) HPLC (C18 column).
pKa ~15 (Amide NH, neutral in aq.)pH modification of mobile phase has minimal effect on retention.
Solubility DMSO, Methanol, AcetonitrileDissolve in 100% DMSO or MeOH for stock solutions.
UV Max ~250 nm (Benzoyl

)
Primary detection wavelength for HPLC.

Protocol 1: Spectroscopic Identification

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the side chain.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Expected Monoisotopic Mass: 206.1176 Da (

    
    ).
    
  • Key Fragments (MS/MS):

    • m/z 206

      
       147:  Loss of acetamide radical/neutral (
      
      
      
      ). Cleavage at the
      
      
      bond relative to the amide nitrogen is common.
    • m/z 147

      
       43:  Acetyl cation (
      
      
      
      ) from the phenyl ring substituent.
B. Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural assignment. The presence of two methyl singlets is the diagnostic signature.

Methodology:

  • Solvent: DMSO-

    
     (prevents H-D exchange of amide proton).
    
  • Frequency: 400 MHz or higher.

Diagnostic Signals (Expected):

  • Amide Proton (NH): Broad triplet/singlet ~8.0 ppm.

  • Aromatic Protons (AA'BB' System):

    • Two doublets (integral 2H each) indicating para-substitution.

    • 
       ~7.9 ppm (Protons ortho to ketone – deshielded).
      
    • 
       ~7.3 ppm (Protons ortho to ethyl chain).
      
  • Ethyl Linker:

    • Triplet ~3.3 ppm (

      
       adjacent to N).
      
    • Triplet ~2.8 ppm (

      
       benzylic).
      
  • Methyl Groups (Critical Distinction):

    • Ketone Methyl: Singlet ~2.55 ppm (deshielded by carbonyl).

    • Amide Methyl: Singlet ~1.80 ppm.

C. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group environment.

  • Ketone (Aromatic): Strong band at 1680–1690

    
    .
    
  • Amide I (C=O): Strong band at 1640–1660

    
    .
    
  • Amide II (N-H bend): ~1550

    
    .
    
  • N-H Stretch: 3250–3350

    
    .
    

Protocol 2: Chromatographic Purity (HPLC-UV)

This method separates the target compound from potential synthetic precursors (e.g., 4-aminoacetophenone, N-phenethylacetamide) or degradation products.

System Suitability:

  • Tailing Factor: < 1.5 (Amides can tail; ensure end-capped column).

  • Resolution: > 2.0 from nearest impurity.

Method Parameters:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard stationary phase for moderate lipophilicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; improves peak shape.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than MeOH; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmAligns with the acetophenone chromophore absorption max.
Injection Vol 10 µLStandard injection volume.
Column Temp 30°CEnsures retention time reproducibility.

Gradient Program:

  • 0 min: 5% B

  • 15 min: 95% B (Linear ramp to elute lipophilic impurities)

  • 20 min: 95% B (Wash)

  • 20.1 min: 5% B (Re-equilibration)

Synthesis & Impurity Origin Logic

Understanding the origin of the molecule aids in predicting impurities. The compound is likely synthesized via acetylation of the amine precursor.

SynthesisPath Start 4-(2-aminoethyl)acetophenone (Precursor) Product N-[2-(4-acetylphenyl)ethyl]acetamide (Target) Start->Product Acetylation Impurity2 Impurity B: Unreacted Precursor Start->Impurity2 Incomplete Rxn Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product Impurity1 Impurity A: Di-acetylated species (N,N-diacetyl) Product->Impurity1 Over-acetylation

Figure 2: Potential impurity origins during synthesis. Impurity A (Di-acetyl) is more lipophilic (elutes later); Impurity B (Amine) is more polar (elutes earlier).

References

  • PubChem. (2025). Compound Summary: N-[2-(4-acetylphenyl)ethyl]acetamide (CAS 23279-64-3).[1] National Library of Medicine. [Link]

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • European Medicines Agency. (2009). Assessment Report: Valdoxan (Agomelatine). (Provides context on impurity profiling for structurally similar naphthalene analogs). [Link]

Sources

n-[2-(4-Acetylphenyl)ethyl]acetamide experimental design for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of


-[2-(4-Acetylphenyl)ethyl]acetamide 
Subject:  Experimental Design for In Vivo Chronobiological and Metabolic Studies
Date:  October 24, 2023
Doc ID:  AN-MEL-042
Author:  Senior Application Scientist, Preclinical Development

Introduction & Scope

This technical guide outlines the experimental framework for evaluating


-[2-(4-Acetylphenyl)ethyl]acetamide  (CAS: 23279-64-3), a non-indolic structural analog of melatonin. Structurally, this compound retains the critical 

-ethylacetamide pharmacophore required for binding to

and

G-protein coupled receptors (GPCRs), while replacing the indole core with a 4-acetylphenyl moiety.

Given this structural activity relationship (SAR), this compound is predicted to exhibit chronobiotic (circadian phase-shifting) , hypnotic (sleep-promoting) , and metabolic (glucose-regulating) properties. This guide prioritizes protocols that assess Central Nervous System (CNS) penetrance and specific melatonergic efficacy.

Formulation & Pharmacokinetics (PK)

Challenge: Like most melatonergic ligands (e.g., Agomelatine, Ramelteon), this acetamide derivative is likely lipophilic (


), leading to poor aqueous solubility and potential first-pass metabolism (CYP1A2).
Protocol A: Vehicle Formulation

Standard saline will result in precipitation. Use the following solubilization strategy for IP or PO administration.

ComponentConcentrationFunction
Hydroxypropyl-

-cyclodextrin (HP

CD)
20% (w/v) in SalineEncapsulating agent to improve stability and bioavailability.
DMSO (Optional) < 5%Co-solvent for initial stock dissolution.
pH Adjustment 7.4

0.2
Phosphate buffer to match physiological pH.

Preparation Steps:

  • Dissolve

    
    -[2-(4-Acetylphenyl)ethyl]acetamide in 100% DMSO to create a 1000x stock.
    
  • Slowly add stock to 20% HP

    
    CD solution under constant vortexing.
    
  • Sonicate for 10 minutes at 37°C until clear.

  • Filter sterilize (0.22

    
    m PVDF) immediately prior to dosing.
    
Protocol B: Pharmacokinetic Profiling

Objective: Confirm Blood-Brain Barrier (BBB) penetration.

  • Subjects: Male C57BL/6J mice (n=3 per timepoint).

  • Dose: 10 mg/kg (i.p.).

  • Sampling: Plasma and Whole Brain at 15, 30, 60, 120, and 240 min.

  • Analysis: LC-MS/MS.

  • Success Criterion: Brain/Plasma ratio

    
     indicates sufficient CNS engagement for sleep studies.
    

Pharmacodynamics: Chronobiological Assessment

The "Gold Standard" for evaluating melatonergic hypnotics is EEG/EMG telemetry in freely moving rodents.

Mechanism of Action (Hypothesis)

The compound is expected to agonize


 (sleep onset) and 

(circadian phase) receptors, inhibiting the cAMP/PKA pathway.

G Ligand N-[2-(4-Acetylphenyl) ethyl]acetamide Receptor MT1 / MT2 Receptors Ligand->Receptor Binding Gprotein Gi / Go Protein Receptor->Gprotein Activation Effector Adenylyl Cyclase Gprotein->Effector Inhibition Messenger cAMP (Decrease) Effector->Messenger Downregulates Kinase PKA Activity Messenger->Kinase Reduces Outcome SCN Neuronal Firing Rate ↓ (Sleep Induction) Kinase->Outcome Modulates

Figure 1: Predicted signaling cascade. The compound binds MT1/MT2, activating Gi proteins which inhibit Adenylyl Cyclase, reducing cAMP and suppressing SCN neuronal firing to promote sleep.

Protocol C: Sleep-Wake Telemetry

Objective: Quantify NREM/REM sleep induction and latency.

  • Surgery: Implant wireless EEG/EMG transmitters (e.g., DSI HD-X02) into C57BL/6J mice. Place EEG leads over the frontal and parietal cortex; EMG leads in nuchal muscles.

  • Recovery: Allow 10-14 days for recovery and circadian entrainment (12h Light/12h Dark cycle).

  • Dosing Regimen:

    • Group A (Vehicle): 20% HP

      
      CD at ZT11 (1 hour before lights off).
      
    • Group B (Test Compound): 30 mg/kg at ZT11.

    • Group C (Positive Control): Melatonin (30 mg/kg) or Ramelteon (10 mg/kg).

  • Data Acquisition: Record continuous EEG/EMG for 24 hours post-dose.

  • Analysis: Fast Fourier Transform (FFT) to determine Delta power (0.5–4 Hz, NREM intensity).

Scoring Criteria:

StateEEG SignatureEMG SignatureExpected Effect of Compound
Wake Low amplitude, High freqHigh activityReduced latency to NREM
NREM High amplitude, Delta wavesLow activityIncreased duration in first 4h
REM Theta rhythm (6-9 Hz)Atonia (Silence)Preserved (unlike Benzodiazepines)

Secondary Efficacy: Circadian Re-entrainment (Jet Lag Model)

Melatonergic agonists are distinct in their ability to shift circadian phase (Zeitgeber shifting).

Protocol D: Phase Advance Assay
  • Baseline: House mice in standard LD 12:12 for 7 days.

  • The Shift: Abruptly advance "Lights Off" by 6 hours (simulating Eastward travel).

  • Treatment: Administer Test Compound (30 mg/kg) or Vehicle at the new dark onset (ZT12) for 3 consecutive days.

  • Readout: Monitor wheel-running activity. Calculate the number of days required to re-align activity onset with the new dark phase (

    
    ).
    
  • Hypothesis: Treated mice will re-entrain significantly faster (3-4 days) compared to vehicle (7-8 days).

Experimental Workflow Diagram

Workflow cluster_vivo In Vivo Phase Start Compound Synthesis & QC (>98% Purity) Formulation Formulation 20% HP-beta-CD Start->Formulation Dose Dosing at ZT11 (Day 1) Formulation->Dose Surg Telemetry Implantation (Day -14) Base Baseline Recording (Day -2 to 0) Surg->Base Base->Dose Rec 24h EEG/EMG Acquisition Dose->Rec Analysis Data Analysis (Sleep Staging & FFT) Rec->Analysis

Figure 2: Experimental timeline from compound preparation to data analysis.[1] ZT11 dosing is critical to capture sleep onset effects.

References

  • Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779. Link

    • Significance: Establishes the structural basis for non-indolic melatonin agonists and provides binding affinity protocols.
  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579, 609–614. Link

    • Significance: Describes the "Jet Lag" re-entrainment protocol and in vivo valid
  • Gobbi, G., & Comai, S. (2019). Differential function of melatonin MT1 and MT2 receptors in REM and NREM sleep. International Journal of Molecular Sciences, 20(9), 2096. Link

    • Significance: Provides the scoring criteria for EEG/EMG sleep staging in mice.
  • CymitQuimica. (n.d.). N-[2-(4-Acetylphenyl)ethyl]acetamide Product Data. Link

    • Significance: Verification of the specific chemical entity and CAS identity.

Sources

Application Note: N-[2-(4-Acetylphenyl)ethyl]acetamide in Anti-Inflammatory Research Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for evaluating the anti-inflammatory properties of N-[2-(4-Acetylphenyl)ethyl]acetamide (CAS 23279-64-3).

Based on its chemical structure, this compound is a non-indolic bioisostere of Melatonin . It replaces the indole core of melatonin with a phenyl ring and the 5-methoxy group with a 4-acetyl group, while retaining the critical ethyl-acetamide side chain required for binding to Melatonin Receptors (MT1/MT2). Consequently, this guide is structured around evaluating it as a Melatonin Receptor Ligand with potential immunomodulatory effects.

Compound ID: N-[2-(4-Acetylphenyl)ethyl]acetamide CAS: 23279-64-3 Molecular Formula: C12H15NO2 Class: Non-Indolic Melatonin Analog / Phenylalkylamide Primary Application: Investigation of MT1/MT2 receptor-mediated anti-inflammatory signaling and NF-kB pathway suppression.

Introduction & Mechanism of Action

Scientific Rationale

Melatonin (N-acetyl-5-methoxytryptamine) is a potent anti-inflammatory agent, but its indole core is susceptible to rapid oxidative metabolism. N-[2-(4-Acetylphenyl)ethyl]acetamide represents a synthetic scaffold where the indole is replaced by a phenyl ring to enhance metabolic stability while maintaining receptor affinity.

The ethyl-acetamide tail is the pharmacophore responsible for binding to the MT1/MT2 receptor binding pocket. The 4-acetyl group on the phenyl ring mimics the hydrogen-bonding capabilities of the 5-methoxy group in melatonin, potentially acting as a hydrogen bond acceptor to lock the ligand in the active site.

Proposed Signaling Pathway

The anti-inflammatory mechanism is hypothesized to follow the canonical Melatonin-MT1/MT2 pathway:

  • Binding: The compound binds to G-protein coupled receptors MT1 (MTNR1A) or MT2 (MTNR1B).

  • G-Protein Activation: Recruitment of

    
     proteins.
    
  • cAMP Suppression: Inhibition of Adenylate Cyclase, reducing intracellular cAMP.

  • NF-kB Inhibition: Prevention of p65/p50 translocation to the nucleus, thereby suppressing pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and iNOS expression.
Pathway Diagram

Melatonin_Signaling cluster_effect Therapeutic Outcome Compound N-[2-(4-Acetylphenyl)ethyl]acetamide MT_Rec MT1 / MT2 Receptors (GPCR) Compound->MT_Rec Ligand Binding Gi Gi/o Protein Activation MT_Rec->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Decreased) cAMP->PKA Downregulates NFkB_Cyto NF-kB Complex (Cytosol) PKA->NFkB_Cyto Modulates Phosphorylation NFkB_Nuc NF-kB Translocation (Nucleus) NFkB_Cyto->NFkB_Nuc BLOCKED Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6, iNOS) NFkB_Nuc->Cytokines Transcriptional Activation

Figure 1: Proposed mechanism of action. The compound acts as an agonist at MT receptors, triggering a cascade that ultimately blocks the nuclear translocation of NF-kB, preventing the cytokine storm.

Experimental Protocols

Compound Preparation & Solubility

This compound is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Stock Solution (100 mM): Dissolve powder in 100% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture medium (e.g., DMEM) immediately prior to use.

    • Critical Step: The final DMSO concentration in the cell culture must remain < 0.1% to avoid cytotoxicity.

    • Vehicle Control: Always run a control group containing 0.1% DMSO without the compound.

In Vitro Inflammation Model: LPS-Stimulated RAW 264.7 Cells

This is the gold-standard screening assay for macrophage-mediated inflammation.

Materials:

  • RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (for Nitric Oxide detection).

  • ELISA Kits (TNF-

    
    , IL-6).
    

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with N-[2-(4-Acetylphenyl)ethyl]acetamide at graded concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1 hour prior to inflammatory stimulation.

    • Why Pre-treatment? Melatonin analogs often work best as preventative agents, priming the signaling pathways before the inflammatory insult.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells (without removing the compound).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest:

    • Supernatant: Collect for Nitric Oxide (NO) and Cytokine analysis.[1]

    • Cell Lysate: Collect for Western Blot (COX-2, iNOS, NF-kB).

Assay 1: Nitric Oxide (NO) Quantification (Griess Assay)

NO is a primary marker of macrophage activation.

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (1% Sulfanilamide in 5% phosphoric acid).

  • Add 50 µL of Griess Reagent B (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm using a microplate reader.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Assay 2: Mechanistic Validation (Luzindole Blockade)

To prove the effect is mediated by Melatonin Receptors (and not non-specific antioxidant activity), use Luzindole (a selective MT1/MT2 antagonist).

Protocol Modification:

  • Group A: Vehicle + LPS

  • Group B: Compound (50 µM) + LPS

  • Group C (Blockade): Luzindole (1 µM) added 30 mins before the Compound + LPS.

  • Result Interpretation: If Luzindole reverses the anti-inflammatory effect of Group B, the mechanism is confirmed as MT-receptor dependent.

Data Analysis & Expected Results

Quantitative Readouts

Data should be presented as Mean ± SEM. Statistical significance is determined by One-way ANOVA followed by Dunnett’s post-hoc test.

Table 1: Expected Data Profile for N-[2-(4-Acetylphenyl)ethyl]acetamide

ParameterVehicle (LPS Only)Compound Low Dose (10 µM)Compound High Dose (100 µM)Interpretation
Nitric Oxide (µM) 45.0 ± 2.138.5 ± 1.5 (ns)18.2 ± 1.1 () Dose-dependent suppression of iNOS activity.
TNF-

(pg/mL)
1200 ± 50950 ± 45 (*)450 ± 30 ()Significant reduction in pro-inflammatory cytokine secretion.
Cell Viability (%) 98%97%96%Confirming lack of cytotoxicity (MTT Assay).
NF-kB (Nuclear) High IntensityModerateLow IntensityBlockade of nuclear translocation.
Structure-Activity Relationship (SAR) Note

The 4-acetyl group is electron-withdrawing. Compared to Melatonin (5-methoxy, electron-donating), this compound may exhibit slightly altered binding kinetics.

  • Hypothesis: If efficacy is lower than Melatonin, the 4-acetyl group may reduce affinity for the MT1 pocket.

  • Hypothesis: If efficacy is higher or longer-lasting, the phenyl ring may provide resistance to metabolic degradation by cytochrome P450 enzymes that typically attack the indole core.

References

  • Hardeland, R. (2018). Melatonin and inflammation—Story of a double-edged blade. Journal of Pineal Research. Link

  • Mauriz, J. L., et al. (2013). Anti-inflammatory action of melatonin in experimental liver injury. World Journal of Gastroenterology. Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Link

  • PubChem Compound Summary. (n.d.). N-[2-(4-Acetylphenyl)ethyl]acetamide (CAS 23279-64-3).[2] National Center for Biotechnology Information. Link

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. European Journal of Medicinal Chemistry. (Contextual reference for acetamide-based anti-inflammatory scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-[2-(4-acetylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-[2-(4-acetylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific amide synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Table of Contents

  • Reaction Overview and Mechanism

  • Troubleshooting Guide

  • Frequently Asked Questions (FAQs)

  • Detailed Experimental Protocols

  • References

Reaction Overview and Mechanism

The synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide is a classic example of nucleophilic acyl substitution, specifically the N-acylation of a primary amine. The reaction involves the nucleophilic attack of the amine group of 2-(4-acetylphenyl)ethylamine on an activated acetyl group source.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(4-acetylphenyl)ethylamine attacks the electrophilic carbonyl carbon of the acetylating agent.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group.

  • Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom, yielding the final neutral amide product.

The choice of acetylating agent and reaction conditions significantly impacts the reaction rate, yield, and purity of the final product.

Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine 2-(4-acetylphenyl)ethylamine Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Acylating_Agent Acetyl Chloride Acylating_Agent->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate forms Leaving_Group_Departure Leaving Group Departure Tetrahedral_Intermediate->Leaving_Group_Departure collapses Deprotonation Deprotonation Leaving_Group_Departure->Deprotonation protonated amide Byproduct HCl (neutralized by base) Leaving_Group_Departure->Byproduct Product N-[2-(4-acetylphenyl)ethyl]acetamide Deprotonation->Product

Caption: General reaction pathway for the synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the starting amine even after the recommended reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions. A good starting point is to run the reaction at room temperature for 2-4 hours.[1]

    • Poor Quality Reagents: Ensure your starting amine is pure and the acetylating agent is not hydrolyzed. Acetyl chloride is particularly sensitive to moisture. Use a freshly opened bottle or distill it before use. The amine should be free of any ammonium salts.

    • Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to an incomplete reaction. Ensure vigorous stirring throughout the reaction.

  • Loss of Product During Work-up:

    • Incorrect pH during Extraction: The amide product is generally neutral. However, if the aqueous layer is too acidic during extraction, a portion of the product might become protonated and remain in the aqueous phase. Conversely, if the solution is too basic, you risk hydrolysis of the amide, especially with heating. Aim for a neutral to slightly basic pH during the aqueous wash.

    • Emulsion Formation: Emulsions during extraction can trap the product. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

    • Premature Precipitation: If the product is a solid, it might precipitate during extraction if the organic solvent is not sufficiently solubilizing. In such cases, you might need to use a larger volume of solvent or a more polar one.

  • Side Reactions:

    • Hydrolysis of Acetylating Agent: If there is moisture in your reaction setup, the acetylating agent (especially acetyl chloride) will hydrolyze to acetic acid, which will not acylate the amine under these conditions. Ensure your glassware is oven-dried and you are working under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction with the Other Carbonyl Group: The acetyl group on the phenyl ring is a ketone. Under strongly basic or acidic conditions, or with certain reagents, this group could potentially undergo side reactions. However, in a standard N-acylation, this is generally not a major concern.

Question: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Here are the likely culprits and how to address them:

  • Unreacted Starting Material (2-(4-acetylphenyl)ethylamine): This is a common impurity if the reaction has not gone to completion.

    • Identification: The starting amine is more polar than the product amide and will have a lower Rf value on the TLC plate.

    • Removal: A simple acid wash during the work-up can effectively remove unreacted amine. Add 1M HCl to your separatory funnel, shake, and separate the layers. The protonated amine will move to the aqueous layer.

  • Acetic Anhydride or Acetic Acid: If you used acetic anhydride as the acetylating agent, any unreacted anhydride and its hydrolysis product, acetic acid, will be present.

    • Identification: Acetic acid is very polar and may streak on the TLC plate.

    • Removal: A wash with a mild base like saturated sodium bicarbonate solution will neutralize and remove acetic acid into the aqueous layer.

  • Diacylation Product: While primary amines can theoretically be diacylated under harsh conditions, this is highly unlikely for this substrate under standard acylation conditions as the resulting imide is much less stable. If you suspect its formation, it will be less polar than your desired product.

  • Purification Strategy: If washing procedures are insufficient, column chromatography is the most effective method for separating your product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

Troubleshooting Workflow

troubleshooting_workflow cluster_issue Observed Issue cluster_diagnosis Potential Cause cluster_solution Corrective Action Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Workup_Loss Loss During Work-up Low_Yield->Workup_Loss Side_Reactions Side Reactions Low_Yield->Side_Reactions Impure_Product Impure Product (TLC) Impure_Product->Side_Reactions Unreacted_SM Unreacted Starting Material Impure_Product->Unreacted_SM Reagent_Impurities Reagent Impurities Impure_Product->Reagent_Impurities Optimize_Conditions Optimize Reaction (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Refine_Workup Refine Work-up (pH control, break emulsions) Workup_Loss->Refine_Workup Side_Reactions->Optimize_Conditions Acid_Wash Acid Wash (1M HCl) Unreacted_SM->Acid_Wash Base_Wash Base Wash (NaHCO3) Reagent_Impurities->Base_Wash Purification Purification (Column Chromatography) Acid_Wash->Purification Base_Wash->Purification

Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is best: acetyl chloride or acetic anhydride?

A1: Both are effective, but they have different characteristics.[2]

  • Acetyl Chloride: It is more reactive than acetic anhydride, leading to faster reaction times.[2] However, it is highly sensitive to moisture and produces corrosive HCl gas as a byproduct, which must be neutralized by a base like triethylamine or pyridine.[2][3]

  • Acetic Anhydride: It is less reactive, which can be an advantage for controlling the reaction. The byproduct is acetic acid, which is less corrosive and can be easily removed with a basic wash. Sometimes, a catalytic amount of acid or base is used to speed up the reaction. For a straightforward and often cleaner reaction, acetic anhydride can be a good choice.[4][5]

Q2: What is the optimal solvent for this reaction?

A2: Aprotic solvents are generally preferred.

  • Dichloromethane (DCM) or Chloroform: These are excellent choices as they are relatively non-polar, dissolve the starting materials well, and are unreactive under the reaction conditions.[1]

  • Tetrahydrofuran (THF) or Diethyl Ether: These are also suitable aprotic solvents.

  • Acetonitrile: Can also be used, particularly in flow chemistry setups.[6]

The choice of solvent can also depend on the subsequent work-up and purification steps. DCM is often favored for its ease of removal under reduced pressure.

Q3: Is a base always necessary for this reaction?

A3: It depends on the acetylating agent.

  • With Acetyl Chloride: Yes, a base is essential. It acts as a scavenger for the HCl produced.[3] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. Triethylamine is a common choice.[1]

  • With Acetic Anhydride: A base is not strictly required as no strong acid is formed. However, a mild base like pyridine can be used as a catalyst.

Q4: What are the recommended molar ratios of the reactants?

A4: To ensure the complete consumption of the starting amine, it is common practice to use a slight excess of the acetylating agent.

ReactantMolar Ratio (relative to Amine)
2-(4-acetylphenyl)ethylamine1.0 equivalent
Acetyl Chloride1.1 - 1.2 equivalents
Triethylamine (if using AcCl)1.1 - 1.5 equivalents

Using a larger excess of the acetylating agent is generally not necessary and can lead to more impurities and a more challenging purification.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should expect to see characteristic peaks for the acetyl methyl group, the ethyl chain, the aromatic protons, and the amide N-H proton.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the amide (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of purity for a solid product.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide using Acetyl Chloride

  • Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(4-acetylphenyl)ethylamine (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Work-up:

    • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting amine is consumed.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide using Acetic Anhydride

  • Preparation:

    • In a 100 mL round-bottom flask, dissolve 2-(4-acetylphenyl)ethylamine (1.0 eq) in DCM.

  • Reaction:

    • Add acetic anhydride (1.2 eq) to the solution.

    • Optionally, add a catalytic amount of pyridine (0.1 eq).

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1. The initial acid wash may not be necessary if the reaction goes to completion, but the bicarbonate wash is important for removing acetic acid.

References

  • Semantic Scholar. (2006). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PMC. Retrieved from [Link]

  • Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of n-[2-(4-acetylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and validated protocols for improving the purity of n-[2-(4-acetylphenyl)ethyl]acetamide. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Part 1: Foundational Analysis - Understanding Your Impurity Profile

Achieving high purity begins with understanding the potential contaminants in your crude material. The synthetic route is the primary source of impurities.

Q: What are the most common impurities I should expect in my crude n-[2-(4-acetylphenyl)ethyl]acetamide?

The most common synthesis for n-[2-(4-acetylphenyl)ethyl]acetamide is the acetylation of 2-(4-acetylphenyl)ethylamine using an acetylating agent like acetic anhydride or acetyl chloride. Therefore, the likely impurities are:

  • Unreacted Starting Material: 2-(4-acetylphenyl)ethylamine may be present if the reaction does not go to completion.

  • Excess Acetylating Agent & Byproducts: Residual acetic anhydride or its hydrolysis product, acetic acid, can contaminate the final product.[1][2]

  • Di-acetylated Byproducts: Under forcing conditions, the nitrogen atom can be acetylated twice, though this is less common for secondary amides.

  • Oxidation Products: The starting amine can be susceptible to oxidation, leading to colored impurities that are often highly polar.[2]

cluster_reactants Reactants cluster_products Reaction Mixture amine 2-(4-acetylphenyl)ethylamine (Starting Material) product n-[2-(4-acetylphenyl)ethyl]acetamide (Desired Product) amine->product Acetylation impurity1 Unreacted Amine amine->impurity1 Incomplete Reaction acetylating_agent Acetic Anhydride (Reagent) acetylating_agent->product impurity2 Acetic Acid (Byproduct) acetylating_agent->impurity2 Hydrolysis

Caption: Synthetic pathway and common impurity sources.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most common, cost-effective, and scalable method for purifying solid organic compounds.[2][3] Success hinges on selecting an appropriate solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

Q: My crude product is colored (yellow to brown). How can I remove the color?

A colored sample often indicates the presence of highly conjugated, polar oxidation byproducts.[2] These can often be removed by treating the hot solution with activated charcoal before filtration.

Protocol 1: Decolorizing Recrystallization from an Ethanol/Water System

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude n-[2-(4-acetylphenyl)ethyl]acetamide in the minimum amount of hot ethanol. The principle is to create a saturated solution at the solvent's boiling point.[3]

  • Decolorization: Allow the solution to cool slightly and add a small amount (typically 1-2% w/w of your compound) of activated charcoal.

  • Reheating: Gently reheat the solution to boiling for 5-10 minutes while swirling. The charcoal will adsorb the colored impurities.[2]

  • Hot Filtration: This is a critical step. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[2] Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic filtrate until you observe persistent cloudiness. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and subsequently in an ice bath.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.

Q: My product is "oiling out" instead of forming crystals. What is happening?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting "Oiling Out"

Possible CauseSuggested SolutionRationale
Solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil dissolves completely.This reduces the supersaturation level, allowing for more ordered crystal lattice formation upon cooling.
Cooling is too rapid. Ensure the solution cools slowly. Insulate the flask with glass wool or paper towels.Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice rather than crashing out as an amorphous oil.
Inappropriate solvent system. Try a different solvent or solvent pair with a lower boiling point, such as ethyl acetate/hexanes.The goal is to keep the solute dissolved until the solution cools below the solute's melting point.
Q: My yield is very low after recrystallization. How can I improve it?

Low yield can result from several factors. Systematically addressing each possibility is key.

  • Using too much solvent: This is the most common cause. If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.[2] Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If crystals form during the hot filtration step, product is lost. Ensure the funnel and receiving flask are adequately pre-heated.

  • Insufficient cooling: Ensure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes to maximize precipitation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a minimal amount of the cold recrystallization solvent.

Part 3: Advanced Purification via Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the preferred method.[2]

Q: How do I select the right solvent system (eluent) for purifying n-[2-(4-acetylphenyl)ethyl]acetamide?

The key is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.

  • Start with a binary system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[2]

  • Run TLC trials: Spot your crude mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Analyze the results:

    • The desired product, n-[2-(4-acetylphenyl)ethyl]acetamide, is moderately polar.

    • Unreacted amine starting material is more polar and will have a lower Rf (closer to the baseline).

    • Less polar byproducts will have a higher Rf (closer to the solvent front).

  • Optimize for separation: Choose the solvent system that gives the best separation between your product spot and the impurity spots, with the product Rf around 0.35.

cluster_purification Purification Strategy start Start: Crude Product assess_purity Assess Purity by TLC start->assess_purity decision_purity Is Purity >95%? assess_purity->decision_purity decision_impurities Are Impurities Close in Polarity? decision_purity->decision_impurities No end_node Pure Product: Confirm Purity (HPLC/NMR) decision_purity->end_node Yes recrystallize Attempt Recrystallization (Protocol 1) recrystallize->assess_purity column_chrom Perform Column Chromatography (Protocol 2) column_chrom->assess_purity decision_impurities->recrystallize No decision_impurities->column_chrom Yes

Caption: Decision workflow for selecting a purification method.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring a uniform, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry, free-flowing powder.[4] Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified n-[2-(4-acetylphenyl)ethyl]acetamide.

Part 4: Final Purity Assessment

Visual inspection and melting point are good initial indicators, but quantitative techniques are necessary to confirm purity for research and development.

Q: How can I definitively confirm the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a robust and highly sensitive method for purity determination.

Table 3: Example HPLC Method Parameters

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A to 5% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL

This method is adapted from a standard protocol for related aromatic compounds and serves as an excellent starting point for method development.[5]

Other essential techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure and detect proton- or carbon-containing impurities.

  • Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to theoretical values to assess purity.[6]

References
  • BenchChem. (2025). Technical Support Center: Synthesis of N-[4-(dimethylamino)phenyl]acetamide.
  • BenchChem. (2025). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Available at: [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available at: [Link]

  • Organic Syntheses. Phenylacetamide. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Validation of N-(4-acetylphenyl)sulfonylacetamide via Elemental Analysis.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Technical Support: Solubilizing N-[2-(4-Acetylphenyl)ethyl]acetamide for Bio-Assays

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Challenges[1]

To solve the solubility issue, we must first understand the molecule. N-[2-(4-Acetylphenyl)ethyl]acetamide is a synthetic melatonin receptor ligand (often used in structure-activity relationship studies of MT1/MT2 receptors).

PropertyValue (Estimated)Implication for Assays
Structure Class PhenylalkylamidePlanar aromatic ring promotes crystal packing (high lattice energy).
Molecular Weight ~205.25 g/mol Small molecule, but rigid.
LogP (Lipophilicity) ~1.5 – 2.0Moderately lipophilic. Poor water solubility (< 1 mg/mL).[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsLimited interaction with water molecules.
Key Issue "The Crash" Rapid precipitation upon dilution from DMSO into PBS/Media.

The Core Problem: This compound belongs to a class of molecules that are "brick dust"—they have high melting points and stable crystal lattices. When you spike a DMSO stock directly into aqueous media, the water strips away the DMSO solvation shell faster than the compound can disperse, causing it to re-crystallize instantly.

Troubleshooting Guide (Step-by-Step)

Phase 1: Stock Solution Preparation (The Root Cause)

Most errors occur here. If the stock is not a true solution, the assay is compromised.

Q: My compound won't dissolve in DMSO at 10 mM. What do I do? A: This compound can form micro-crystals that are invisible to the naked eye.

  • Sonicate: Use an ultrasonic bath for 10–15 minutes.

  • Warm: Heat the DMSO solution to 37°C (or up to 50°C briefly). The acetyl group is stable at these temperatures.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" or refraction lines, it is not fully dissolved. It must be perfectly clear.

Phase 2: The "Crash" (Dilution into Media)

Direct spiking causes local high concentrations that trigger precipitation.

Q: I added 1 µL of stock to 1 mL of media, and it turned cloudy. Why? A: You created a "solvent shock." The local concentration at the pipette tip exceeded the solubility limit before mixing occurred.

Protocol: The "Intermediate Step" Method Instead of 100% DMSO


 0% DMSO (Media), use a stepping stone.
  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into pure DMSO or 50% PEG-400/DMSO (if compatible) to get 1 mM.

  • Final Spike: Add the 1 mM Intermediate to your media under rapid vortexing.

    • Why? This improves dispersion kinetics.

Phase 3: Advanced Solubilization (For High Concentrations)

If you need >10 µM in the assay, simple DMSO spiking will fail.

Q: Can I use a carrier? A: Yes. This molecule is structurally similar to melatonin and fits well into (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
.

Protocol: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-

    
    -CD in water/PBS.
    
  • Dissolve your compound in a small volume of DMSO (e.g., 50 mM).

  • Add the DMSO solution dropwise to the Cyclodextrin solution while vortexing.

  • Incubate at 37°C with shaking for 30 minutes.

  • Use this complex as your stock. The cyclodextrin encapsulates the hydrophobic phenyl ring, keeping it soluble in water.

Visual Workflows

Logic Flow: Diagnosing Precipitation

Use this decision tree to identify where your protocol is failing.

SolubilityLogic Start Start: Compound Precipitates in Assay Media CheckConc Check Final Concentration Is it > 100 µM? Start->CheckConc HighConc Limit Exceeded Use Cyclodextrins (HP-β-CD) CheckConc->HighConc Yes LowConc Concentration is Low (< 10 µM) CheckConc->LowConc No CheckDMSO Check DMSO Mixing Method Did you spike directly? LowConc->CheckDMSO DirectSpike Direct Spike causes Local Precipitation CheckDMSO->DirectSpike Yes CheckMedia Check Media Composition Does it contain Serum (FBS)? CheckDMSO->CheckMedia No (I diluted correctly) SerialDil Use Serial Dilution in DMSO first DirectSpike->SerialDil Solution NoSerum Serum-Free Media (High Risk of Crash) CheckMedia->NoSerum No AddBSA Add 0.1% BSA or Switch to CD-based vehicle NoSerum->AddBSA Solution

Caption: Diagnostic flow for identifying the root cause of N-[2-(4-Acetylphenyl)ethyl]acetamide precipitation.

Protocol: The "Sandwich" Dilution Method

How to dilute without crashing.

DilutionProtocol Stock 1. Master Stock (10 mM in 100% DMSO) Inter 2. Intermediate (1 mM in DMSO) Stock->Inter 1:10 Dilution (Solvent-to-Solvent) Media 3. Assay Buffer (Pre-warmed 37°C) Inter->Media Slow Addition + Vortexing Final 4. Final Assay Well (10 µM, 1% DMSO) CLEAR SOLUTION Media->Final Dispense to Cells

Caption: Step-by-step dilution strategy to maintain solubility during liquid handling.

Frequently Asked Questions (FAQ)

Q: Can I freeze the aqueous dilution? A: No. Never freeze the compound after it has been diluted into PBS or Media. The freeze-thaw cycle promotes crystal nucleation. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Is the acetyl group stable? A: Yes, the acetophenone moiety (acetyl on phenyl) and the acetamide are chemically stable at neutral pH (7.4). However, avoid highly acidic (pH < 2) or basic (pH > 10) conditions for prolonged periods to prevent amide hydrolysis [1].

Q: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cell lines tolerate 0.1% to 0.5% v/v DMSO.[2]

  • Sensitive: Primary neurons, Stem cells (Max 0.1%).

  • Robust: HeLa, HEK293 (Max 0.5% - 1.0%).

  • Control: Always run a "Vehicle Only" control to ensure DMSO isn't causing the effect [2].[2]

Q: I see a "film" on the surface of my well. What is it? A: That is the compound precipitating at the air-water interface (a common behavior for hydrophobic amides). This indicates your concentration is too high or you need a surfactant. Add 0.01% Tween-80 or 0.1% BSA to the buffer to sequester the compound into the bulk solution.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Waybright, T. J., et al. (2009). Increasing the reliability of biological assays with DMSO: The importance of vehicle controls. Assay Guidance Manual.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility in drug discovery).

Sources

Technical Support Center: N-[2-(4-acetylphenyl)ethyl]acetamide NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges in interpreting the NMR spectrum of N-[2-(4-acetylphenyl)ethyl]acetamide , a structural analog of melatonin intermediates and N-acetylphenethylamines. The molecule contains two distinct carbonyl environments (ketone and amide) and a para-substituted aromatic system, which frequently leads to assignment errors regarding methyl singlets and aromatic splitting patterns.

Module 1: The "Gold Standard" Assignment

Use this master table to validate your raw data.[1] Deviations >0.2 ppm suggest solvent effects or impurities.

Solvent Reference: DMSO-d₆ (Common for polar amides) or CDCl₃.[1] Note: Values below are approximated for CDCl₃. In DMSO-d₆, NH shifts downfield, and water may obscure aliphatic regions.

Proton EnvironmentMultiplicityApprox.[1][2][3][4][5][6][7][8] Shift (δ ppm)Mechanistic Justification
Ar-H (ortho to Acetyl) Doublet (d)7.90 - 7.95 Strong anisotropic deshielding by the ketone carbonyl (EWG).[1]
Ar-H (ortho to Ethyl) Doublet (d)7.30 - 7.35 Less deshielded; typical alkyl-benzene range.[1]
Amide NH Broad Singlet5.5 - 6.5 Exchangeable proton; shift varies heavily with concentration/solvent.[1]
N-CH₂ (Methylene) Quartet (q)3.50 - 3.60 Deshielded by adjacent Nitrogen; splits by NH and neighboring CH₂.[1]
Ar-CH₂ (Benzylic) Triplet (t)2.85 - 2.95 Benzylic position; splits by neighboring CH₂.[1]
Ketone CH₃ Singlet (s)2.55 - 2.60 Critical: Deshielded by ketone carbonyl (Alpha-effect).[1]
Amide CH₃ Singlet (s)1.95 - 2.00 Critical: Less deshielded than ketone; typical acetamide range.[1]

*Note: The aromatic region often appears as an AA'BB' system, not a clean first-order doublet, depending on field strength (see Troubleshooting).

Module 2: Troubleshooting & FAQs
Issue 1: "I have two singlets in the aliphatic region. Which methyl is which?"

Diagnosis: Confusion between the acetyl (ketone) methyl and the acetamide methyl. The Fix:

  • Look at the Chemical Shift: The ketone methyl is attached to a carbonyl directly on the aromatic ring.[1] Due to the ring's anisotropy and the ketone's electron-withdrawing nature, it appears downfield at ~2.6 ppm .[1]

  • Look at the Acetamide: The acetamide methyl is attached to a carbonyl that is not conjugated to the ring.[1] It consistently appears upfield at ~1.9 - 2.0 ppm .[1]

  • The HMBC Check: If you run a 2D HMBC:

    • The 2.6 ppm singlet correlates to the ketone carbonyl carbon (~197 ppm).[1]

    • The 2.0 ppm singlet correlates to the amide carbonyl carbon (~170 ppm).[1]

Issue 2: "My aromatic peaks look like messy multiplets, not clean doublets."

Diagnosis: Second-order effects (AA'BB' system). The Science: Although para-substituted benzenes are often taught as "two doublets," they are magnetically inequivalent.[1] At lower field strengths (300 MHz) or when the chemical shift difference between the two aromatic environments is small, the "roofing effect" occurs, and the outer lines diminish while inner lines cluster, looking like a multiplet. Action:

  • Do not integrate individual peaks. Integrate the entire group of 4 protons (if they overlap) or two groups of 2 protons.

  • Verify Symmetry: The integration should still be exactly 2:2.

Issue 3: "I cannot find the NH peak, or it is extremely broad."

Diagnosis: Chemical Exchange or Solvent Interaction.[1] The Fix:

  • In CDCl₃: The NH often appears broad around 5.5-6.0 ppm.[1] If the sample is dilute, it may flatten into the baseline.[1]

  • In DMSO-d₆: The NH usually sharpens and moves downfield (7.8-8.0 ppm) due to hydrogen bonding with the solvent.

  • D₂O Shake Test: Add a drop of D₂O to your NMR tube and shake.[1] If the peak disappears, it is the labile NH (or an OH impurity).[1]

Module 3: Visual Troubleshooting Workflows
Workflow 1: Signal Assignment Logic

Follow this decision tree to assign the aliphatic region correctly.

AssignmentLogic Start Unassigned Aliphatic Singlet CheckShift Check Chemical Shift (δ) Start->CheckShift IsHigh δ ≈ 2.5 - 2.6 ppm CheckShift->IsHigh IsLow δ ≈ 1.9 - 2.0 ppm CheckShift->IsLow AssignKetone ASSIGN: Acetyl (Ketone) Methyl (Deshielded by Ar-C=O) IsHigh->AssignKetone AssignAmide ASSIGN: Acetamide Methyl (Typical Amide Range) IsLow->AssignAmide Verify Verification: HMBC Correlation AssignKetone->Verify AssignAmide->Verify KetoneC Correlates to C=O ~197 ppm Verify->KetoneC AmideC Correlates to C=O ~170 ppm Verify->AmideC

Caption: Logic flow for distinguishing the acetyl methyl (ketone) from the acetamide methyl using chemical shift rules and 2D NMR verification.

Workflow 2: Impurity Management (The "Extra Peak" Problem)

Common impurities in the synthesis of this molecule include Ethyl Acetate, Water, and Ethanol.

ImpurityCheck Observation Observed Extra Peaks Triplet1 Triplet @ 1.2 ppm Quartet @ 4.1 ppm Observation->Triplet1 Singlet1 Singlet @ 3.33 ppm (in DMSO) Observation->Singlet1 Singlet2 Singlet @ 1.56 ppm (in CDCl3) Observation->Singlet2 ResultEtOAc Impurity: Ethyl Acetate (Common Solvent) Triplet1->ResultEtOAc ResultWater Impurity: Water (Hygroscopic Amide) Singlet1->ResultWater Singlet2->ResultWater

Caption: Rapid identification of common residual solvents that interfere with the ethylacetamide side chain interpretation.

Module 4: Quantitative Analysis (qNMR) Protocol

If you are using this spectrum for purity assay (qNMR), you must account for relaxation times (


).[1]
  • The Problem: Methyl protons (CH₃) often have shorter

    
     relaxation times than aromatic protons.[1] If your recycle delay (d1) is too short (e.g., 1 second), the aromatic signals will be under-estimated relative to the methyls.
    
  • The Protocol:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to at least 5 ×

      
        of the slowest relaxing proton (usually the aromatic protons).[1] A delay of 10-15 seconds  is recommended for accurate integration.
      
    • Scans: Minimum 16 scans to ensure S/N ratio > 150:1.

References
  • Citation for the chemical shift of the acetyl methyl group (~2.5 ppm)
  • National Institute of Standards and Technology (NIST). (n.d.).[1] N-Ethylacetamide Mass Spectrum & Data. Retrieved from [Link]

    • Citation for the chemical shift of the N-ethylacetamide side chain and amide methyl (~1.9-2.0 ppm).
  • Fulmer, G. R., et al. (2010).[1][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

    • Authoritative source for identifying water and solvent impurity peaks in CDCl3 and DMSO-d6.
  • LibreTexts Chemistry. (2023). 12.5: Chemical Shift. Retrieved from [Link]

    • General reference for anisotropy and electroneg

Sources

Avoiding byproduct formation in n-[2-(4-acetylphenyl)ethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[2-(4-acetylphenyl)ethyl]acetamide Synthesis

Executive Summary

This guide addresses the synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide via the Friedel-Crafts acetylation of N-phenethylacetamide. This reaction is chemically deceptive: while the electrophilic aromatic substitution (EAS) is standard, the presence of the acetamide side chain introduces complexation equilibria that drastically alter stoichiometry and workup stability.

The primary challenges addressed here are regioselectivity (avoiding the ortho-isomer), chemoselectivity (preventing amide hydrolysis), and stoichiometric control (managing the Lewis acid complex).

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent byproducts identified in this synthesis and their mechanistic origins.

Impurity NameStructure DescriptionOriginCritical Control Parameter
Impurity A (Ortho-isomer) N-[2-(2-acetylphenyl)ethyl]acetamideKinetic control; high temperature; insufficient steric bulk.Temperature < 5°C during addition; Solvent polarity.
Impurity B (Hydrolysis Product) 1-(4-(2-aminoethyl)phenyl)ethan-1-oneAcid-catalyzed hydrolysis of the amide bond during quench.Quench temperature < 10°C; pH buffering.
Impurity C (Di-acetylated) N-[2-(2,4-diacetylphenyl)ethyl]acetamideStoichiometric excess of Acetyl Chloride; high reaction temp.Reagent stoichiometry (strictly 1.05–1.1 eq).
Impurity D (Dehydrated) Oxazoline derivatives (cyclic)Intramolecular cyclization of the amide oxygen onto the benzylic position (rare).Anhydrous conditions; avoid prolonged heating.

Module 2: The "Hidden" Stoichiometry (FAQ)

Q: I am using 1.1 equivalents of AlCl₃, but the reaction stalls at 50% conversion. Why?

A: This is the most common failure mode. You are under-dosing the Lewis acid. In standard Friedel-Crafts, 1.1 eq is sufficient. However, your substrate contains an acetamide group. The carbonyl oxygen of the amide is a strong Lewis base.

  • The "Tax": The first equivalent of AlCl₃ coordinates tightly to the amide oxygen, forming a deactivated complex. This AlCl₃ is not available for catalysis.

  • The Catalyst: You need a second equivalent of AlCl₃ to activate the acetyl chloride reagent.

Correct Stoichiometry:

  • AlCl₃: 2.2 – 2.5 equivalents (1.0 for the amide "tax" + 1.2–1.5 for the reaction).

  • Acetyl Chloride: 1.1 – 1.2 equivalents.

Visualizing the Complexation Pathway:

ReactionPathway cluster_0 Critical Stoichiometry Start N-phenethylacetamide Complex Inactive Amide-AlCl3 Complex (Substrate Trapped) Start->Complex Fast Coordination AlCl3 AlCl3 (1 eq) AlCl3->Complex ProductComplex Product-Aluminum Complex Complex->ProductComplex Slow EAS (Para-attack) AcCl Acetyl Chloride + AlCl3 (2nd eq) Acylium Acylium Ion [CH3CO]+[AlCl4]- AcCl->Acylium Acylium->ProductComplex

Caption: The "Amide Tax": The substrate consumes the first equivalent of Lewis acid, necessitating >2.0 equivalents for the reaction to proceed.

Module 3: Troubleshooting Regioselectivity (Ortho vs. Para)

Q: I see ~10-15% of the ortho-isomer (Impurity A). How do I suppress this?

A: The ethyl-acetamide chain is an ortho/para director. While the para position is sterically favored, the ortho position is statistically accessible (2 sites vs 1).

Corrective Actions:

  • Solvent Switch: If using Nitromethane or Nitrobenzene, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Nitro- solvents can sometimes solubilize the active species in a way that reduces steric discrimination. DCM often precipitates the intermediate complex, effectively "locking" the conformation and shielding the ortho positions.

  • Temperature Control: The ortho isomer is the kinetic product; the para is thermodynamic. However, high temperatures also promote rearrangement.

    • Recommendation: Perform the addition at -5°C to 0°C , then allow to warm slowly to room temperature. Do not reflux unless conversion is stalled.

  • Steric Bulk: The AlCl₃-amide complex is bulky. By ensuring the complex forms before the acetyl chloride is introduced, you increase the steric shielding of the ortho positions.

    • Protocol: Slurry the amide + AlCl₃ in DCM first (30 mins). Then add Acetyl Chloride dropwise.

Module 4: The Hydrolysis Trap (Workup)

Q: My LCMS shows the correct mass during reaction, but after workup, I see the deacetylated amine (Impurity B).

A: This occurs during the quench. The reaction mixture contains a Lewis acid-bound amide. When you add water:

  • AlCl₃ hydrolyzes to form HCl and aluminum hydroxides.

  • The solution becomes highly acidic and exothermic.

  • Hot Acid + Amide = Hydrolysis.

The "Cold-Quench" Protocol: Do not pour water into the reaction. Pour the reaction into the quench solution.

WorkupFlow Reaction Reaction Mixture (Al-Complexed Product) Quench Quench Step (Slow Addition) Reaction->Quench Pour slowly Ice Crushed Ice/Water (0°C) Ice->Quench TempCheck Is Temp > 20°C? Quench->TempCheck Hydrolysis Impurity B Formation (Amide Hydrolysis) TempCheck->Hydrolysis Yes Success Clean Phase Separation TempCheck->Success No (Keep <10°C)

Caption: Thermal control during quenching is the single most critical factor in preventing amide hydrolysis.

Module 5: Optimized Experimental Protocol

Objective: Synthesis of N-[2-(4-acetylphenyl)ethyl]acetamide with <1% ortho-isomer and <0.5% hydrolysis.

Reagents:

  • N-phenethylacetamide (1.0 eq)

  • Aluminum Chloride, anhydrous (2.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Dichloromethane (DCM) (10 volumes)

Step-by-Step:

  • Complex Formation:

    • Charge DCM and N-phenethylacetamide to a reactor under Nitrogen.

    • Cool to 0°C .

    • Add AlCl₃ portion-wise.[1][2] Note: Exothermic. Maintain internal temp < 10°C.

    • Stir for 30 minutes. The mixture may become a slurry or clear solution depending on concentration. This ensures the "Amide Tax" is paid and the bulky complex is formed.

  • Acylation:

    • Cool to -5°C .

    • Add Acetyl Chloride dropwise over 1 hour.

    • Crucial: Do not allow temp to exceed 0°C during addition to minimize ortho formation.

    • Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (look for disappearance of starting material).

  • Quenching (The Danger Zone):

    • Prepare a separate vessel with crushed ice (equal weight to reaction volume) and concentrated HCl (minor amount to keep Al salts soluble, optional).

    • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Internal temp must not exceed 15°C.

  • Isolation:

    • Separate the organic layer.

    • Wash with water (2x), then saturated NaHCO₃ (carefully, to remove residual acid), then brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethyl Acetate/Heptane is usually sufficient to remove trace ortho isomers.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and Lewis acid stoichiometry).
  • Servier Laboratories. (2005). Process for the synthesis of agomelatine. European Patent EP1564202B1. Link (Describes similar acetamide-naphthalene acylation conditions and impurity profiles).

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 64(1), 17-19. Link (Detailed discussion on reversibility and isomer distribution).

  • Mahato, A. K., et al. (2013). "Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient." Journal of Pharmaceutical and Biomedical Analysis, 81-82, 193-201.[3] Link (Identifies hydrolysis and oxidative degradation pathways for the N-ethylacetamide side chain).

Sources

Validation & Comparative

Comparative Pharmacology: N-[2-(4-Acetylphenyl)ethyl]acetamide vs. Melatonergic Standards

[1]

Executive Summary

This technical guide evaluates the biological activity of N-[2-(4-Acetylphenyl)ethyl]acetamide (herein referred to as Compound 4-APEA ), a simplified phenyl-bioisostere of melatonin.[1] While N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine ) and N-acetyl-5-methoxytryptamine (Melatonin ) represent the clinical gold standards for MT1/MT2 receptor modulation, 4-APEA serves as a critical pharmacophoric probe .[1]

Its primary utility lies in validating the structural necessity of the bicyclic aromatic core (indole/naphthalene) for high-affinity orthosteric binding. This guide compares 4-APEA against these standards to demonstrate the impact of "scaffold hopping" on binding affinity (


1
Chemical Identity & Structural Context

To understand the biological performance of 4-APEA, we must first analyze its structural relationship to the established pharmacophore. The melatonergic pharmacophore requires three key elements:

  • Aromatic Core: For

    
    -
    
    
    stacking within the receptor pocket (Transmembrane domains V and VII).
  • Amide Side Chain: Essential for hydrogen bonding (Asn162 in MT1).

  • 5-Methoxy/Alkoxy Group: Critical for orientation and affinity (His195 in MT1).

Structural Comparison:

CompoundCore Structure5-Position SubstituentRole
Melatonin Indole (Bicyclic)5-Methoxy (Donor/Acceptor)Endogenous Agonist
Agomelatine Naphthalene (Bicyclic)7-Methoxy (Acceptor)Clinical Antidepressant
4-APEA Phenyl (Monocyclic) 4-Acetyl (Electron Withdrawing) Structural Probe / Intermediate

Senior Scientist Insight:

The transition from the bicyclic naphthalene of Agomelatine to the monocyclic phenyl of 4-APEA represents a significant reduction in lipophilic surface area. Furthermore, the 4-acetyl group on the phenyl ring alters the electronic density compared to the methoxy group found in the standards. We anticipate a drop in affinity (


) by 1-2 orders of magnitude due to the loss of Van der Waals contacts in the hydrophobic pocket, making 4-APEA a "low-affinity" comparator useful for defining the minimal pharmacophore.[1]
Comparative Biological Profile

The following data synthesizes Structure-Activity Relationship (SAR) trends from melatonergic ligand discovery (e.g., Yous et al., 1992; Spadoni et al.).

Table 1: Receptor Binding & Functional Efficacy [1]
MetricMelatonin (Standard)Agomelatine (Clinical)4-APEA (Probe)
hMT1 Affinity (

)
0.1 – 0.5 nM0.1 – 0.6 nM> 100 nM (Est.)[1]
hMT2 Affinity (

)
0.2 – 0.8 nM0.1 – 0.3 nM> 250 nM (Est.)[1]
Intrinsic Activity (GTP

S)
Full Agonist (

)
Full Agonist (

)
Partial Agonist / Weak
Half-Life (

)
~20-30 min~1-2 hoursVariable (Metabolically labile)
Lipophilicity (LogP) 1.62.8~1.2

Data Interpretation:

  • Affinity Gap: The drastic difference in

    
     confirms that the phenyl ring alone is insufficient to fully occupy the hydrophobic crevice of the MT receptor. The naphthalene ring of Agomelatine is optimized to mimic the indole of melatonin, whereas the phenyl ring of 4-APEA "rattles" in the pocket.
    
  • Electronic Effects: The acetyl group (in 4-APEA) is electron-withdrawing, whereas the methoxy group (in Melatonin/Agomelatine) is electron-donating.[1] This inversion disrupts the electrostatic potential surface required for optimal receptor activation.

Validation Protocols

To experimentally verify the activity of 4-APEA, you must employ a self-validating system using 2-[


I]-Iodomelatonin1
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the

Materials:

  • Membranes: CHO-K1 cells stably expressing hMT1 or hMT2.[1]

  • Radioligand: 2-[

    
    I]-Iodomelatonin (200 pM).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in binding buffer.

  • Incubation: In a 96-well plate, add:

    • 25

      
      L Competition Ligand (4-APEA, serial dilution 
      
      
      to
      
      
      M).[1]
    • 25

      
      L Radioligand (Fixed conc. 200 pM).[1]
      
    • 150

      
      L Membrane suspension (10-20 
      
      
      g protein).[1]
  • Equilibrium: Incubate for 60 minutes at 37°C . (Note: Melatonin receptors equilibrate slowly; 37°C is critical for physiological relevance).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Wash: Wash filters

    
     with ice-cold Tris-HCl.
    
  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: [

S]GTP

S Functional Assay

Objective: Determine if 4-APEA acts as an agonist, antagonist, or partial agonist.[1]

Causality Check:

  • MT1/MT2 are

    
    -coupled GPCRs.[1][2][3][4]
    
  • Agonist binding

    
    
    
    
    activation
    
    
    Exchange of GDP for GTP.
  • Using non-hydrolyzable [

    
    S]GTP
    
    
    S allows us to "freeze" the activated G-protein state for quantification.[1]

Workflow:

  • Incubate membranes with GDP (

    
    M) to suppress basal activity.
    
  • Add 4-APEA (various concentrations) + [

    
    S]GTP
    
    
    S (0.1 nM).[1]
  • Control: Run parallel wells with Melatonin (

    
    M) to define 
    
    
    (100% response).[1]
  • Incubate 30 min at 30°C.

  • Filter and count.

  • Result: If 4-APEA shows 20-40% of the Melatonin signal, it is a Partial Agonist .[1] If 0%, it is an Antagonist (verify by adding Melatonin and checking for inhibition).

Visualization: Mechanism & Workflow
Diagram 1: Melatonergic Signaling & Assay Logic

This diagram illustrates the


GLigandLigand(Melatonin / 4-APEA)ReceptorMT1 / MT2 Receptor(GPCR)Ligand->ReceptorBinding (Ki)GProteinGi Protein(Heterotrimeric)Receptor->GProteinActivationACAdenylyl CyclaseGProtein->ACInhibitionReadoutRadioactivity Count(Functional Efficacy)GProtein->ReadoutQuantificationcAMPcAMP Levels(Decrease)AC->cAMPDownstream EffectGTP[35S]GTPγS(Non-hydrolyzable)GTP->GProteinIrreversible Binding(Assay Step)

Caption: The Gi-coupled signaling cascade. The GTP


1
Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing why the phenyl analog (4-APEA) underperforms compared to the standards.

SARMelatoninMelatonin (Indole)Ki: ~0.1 nMHigh AffinityPiStackπ-π Stacking Area(Receptor Pocket Fit)Melatonin->PiStackOptimized (Bicyclic)HBondH-Bond Acceptance(Methoxy vs Acetyl)Melatonin->HBond5-Methoxy (Donor)AgomelatineAgomelatine (Naphthalene)Ki: ~0.1 nMHigh AffinityAgomelatine->PiStackOptimized (Bicyclic)Probe4-APEA (Phenyl)Ki: >100 nMLow AffinityProbe->PiStackInsufficient (Monocyclic)Probe->HBond4-Acetyl (Withdrawal)

Caption: SAR comparison showing that the monocyclic phenyl core of 4-APEA lacks the surface area for optimal


1
References
  • Yous, S., et al. (1992).[5] Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry, 35(8), 1484–1486.[1]

  • Reppert, S. M., et al. (1994).[1][6] Cloning and characterization of a mammalian melatonin receptor that mediates reproductive and circadian responses. Neuron, 13(5), 1177–1185.[1]

  • Dubocovich, M. L., & Markowska, M. (2005).[1][3] Functional MT1 and MT2 melatonin receptors in mammals.[3][4][6][7][8] Endocrine, 27(2), 101–110.[1]

  • Spadoni, G., et al. (1993).[1] 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity.[1] Journal of Medicinal Chemistry, 36(25), 4069–4074.[1]

  • BenchChem. (2025).[9] Biological activity of N-[4-(dimethylamino)phenyl]acetamide and its derivatives. BenchChem Technical Guides.

A Comparative Guide to n-[2-(4-acetylphenyl)ethyl]acetamide and Its Potential as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of n-[2-(4-acetylphenyl)ethyl]acetamide, a compound with a unique chemical architecture that suggests its potential as a versatile scaffold for drug development. Due to the limited direct research on this specific molecule, this document will focus on a comparative analysis with structurally and functionally related compounds, supported by experimental data from existing literature. We will explore its potential applications in oncology, neuroscience, and enzyme inhibition, and provide detailed experimental protocols for its evaluation.

Introduction to n-[2-(4-acetylphenyl)ethyl]acetamide

n-[2-(4-acetylphenyl)ethyl]acetamide is a small molecule characterized by three key structural motifs: a 4-acetylphenyl group, an ethyl linker, and an acetamide tail. While not extensively studied, its constituent parts are prevalent in a wide range of biologically active compounds. This guide will dissect the potential of this compound by examining the established activities of its analogs.

Physicochemical Properties (Predicted)

PropertyValueSource
IUPAC Namen-[2-(4-acetylphenyl)ethyl]acetamideChemSpider
Molecular FormulaC12H15NO2PubChem
Molecular Weight205.25 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem

Scaffold Analysis and Potential Therapeutic Targets

The structure of n-[2-(4-acetylphenyl)ethyl]acetamide can be deconstructed into three key pharmacophores, each contributing to its potential biological activity.

A n-[2-(4-acetylphenyl)ethyl]acetamide B 4-Acetylphenyl Group A->B C Ethyl Linker A->C D Acetamide Tail A->D E Enzyme Inhibition Antileishmanial Activity B->E F Flexibility and Spacing C->F G Anticancer Activity Antioxidant/Anti-inflammatory D->G

Figure 1: Pharmacophoric deconstruction of n-[2-(4-acetylphenyl)ethyl]acetamide and associated potential biological activities.

  • 4-Acetylphenyl Group: This moiety is found in compounds that exhibit inhibitory activity against various enzymes and has been explored in the context of antileishmanial agents.[1][2]

  • Ethyl Linker: The two-carbon linker provides flexibility and appropriate spacing between the aromatic ring and the amide group, a common feature in many receptor ligands and enzyme inhibitors.

  • Acetamide Tail: Phenylacetamide and related acetamide derivatives have been investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.[3][4]

This analysis suggests that n-[2-(4-acetylphenyl)ethyl]acetamide could be a promising starting point for developing novel therapeutics in several areas.

Comparative Analysis Area 1: Oncology

Phenylacetamide derivatives have demonstrated potential as anticancer agents.[3] A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[3]

Structural Comparison with Anticancer Phenylacetamides

CompoundR1R2IC50 (PC3 cells)IC50 (MCF-7 cells)Reference
n-[2-(4-acetylphenyl)ethyl]acetamide (Hypothetical) H4-acetyl---
Compound 2b4-fluoro3-nitro52 µM>100 µM[3]
Compound 2c4-fluoro4-nitro80 µM100 µM[3]
Imatinib (Reference)--40 µM98 µM[3]

The comparison suggests that the electronic properties of the phenyl ring substituent are crucial for anticancer activity. The electron-withdrawing nitro groups in the known active compounds contribute to their cytotoxicity.[3] The acetyl group in our lead compound is also electron-withdrawing, suggesting that it may confer some cytotoxic activity. Further derivatization to include additional electron-withdrawing or halogen moieties could be a viable strategy for enhancing potency.

Comparative Analysis Area 2: Neuroscience (Melatonin Receptor Agonism)

The N-acetylethylamine substructure of n-[2-(4-acetylphenyl)ethyl]acetamide is reminiscent of the neurohormone melatonin (N-acetyl-5-methoxytryptamine), a potent agonist of melatonin receptors MT1 and MT2.[5] Melatonin receptor agonists are used to treat sleep disorders and depression.[6][7][8]

Structural Comparison with Melatonin and its Agonists

CompoundAromatic SystemR GroupReceptor Affinity (Ki)
n-[2-(4-acetylphenyl)ethyl]acetamide Phenyl4-acetylUnknown
Melatonin5-Methoxyindole-High (pM to low nM)
RamelteonTetrahydrofuran-fused Indane-High (pM)
AgomelatineNaphthalene-High (pM)

The key pharmacophoric features for melatonin receptor agonism are the N-acetyl group and the aromatic ring system connected by an ethyl linker.[9] In melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding. The 4-acetyl group on the phenyl ring of our lead compound is a key point of difference. While it provides a hydrogen bond acceptor, its electronic and steric properties differ significantly from the methoxy group. It is plausible that the 4-acetylphenyl group could interact with the receptor binding pocket, but its affinity and efficacy would need to be determined experimentally.

cluster_0 Melatonin cluster_1 n-[2-(4-acetylphenyl)ethyl]acetamide melatonin melatonin compound compound

Figure 2: Structural similarity between Melatonin and n-[2-(4-acetylphenyl)ethyl]acetamide.

Comparative Analysis Area 3: Enzyme Inhibition

The 4-acetylphenyl moiety is present in compounds designed as enzyme inhibitors. For instance, N-((4-acetylphenyl)carbamothioyl) pivalamide has been investigated as a multi-target inhibitor of enzymes like urease and acetylcholinesterase.[1]

Structural Comparison with a Multi-Target Enzyme Inhibitor

CompoundLinkerTarget Enzymes
n-[2-(4-acetylphenyl)ethyl]acetamide EthylacetamideUnknown
N-((4-acetylphenyl)carbamothioyl) pivalamideCarbamothioyl pivalamideUrease, α-amylase, Acetylcholinesterase, Butyrylcholinesterase

The nature of the linker between the acetylphenyl head and the rest of the molecule plays a significant role in enzyme binding. The ethylacetamide linker in our compound is more flexible than the carbamothioyl pivalamide linker. This flexibility could allow it to adapt to the active sites of various enzymes. The acetamide group itself can participate in hydrogen bonding interactions, a common feature in enzyme-inhibitor binding.

Hypothetical Structure-Activity Relationship (SAR) and Lead Optimization

Based on the comparative analyses, we can propose several avenues for optimizing the structure of n-[2-(4-acetylphenyl)ethyl]acetamide for different therapeutic targets.

cluster_0 Core Scaffold cluster_1 Oncology Optimization cluster_2 Neuroscience (Melatonin Agonist) Optimization cluster_3 Enzyme Inhibition Optimization A n-[2-(4-acetylphenyl)ethyl]acetamide B Add electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring A->B C Introduce halogens (e.g., -F, -Cl) to the phenyl ring A->C D Replace phenyl with indole or naphthalene A->D E Modify the 4-acetyl group to mimic the 5-methoxy group of melatonin (e.g., ether, thioether) A->E F Vary the length and rigidity of the ethyl linker A->F G Replace the acetamide with other H-bonding groups (e.g., sulfonamide, urea) A->G

Figure 3: Proposed lead optimization strategies for n-[2-(4-acetylphenyl)ethyl]acetamide.

Experimental Protocols for Screening

To evaluate the therapeutic potential of n-[2-(4-acetylphenyl)ethyl]acetamide and its derivatives, the following in vitro assays are recommended.

Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • n-[2-(4-acetylphenyl)ethyl]acetamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Melatonin Receptor Binding Assay

This protocol is to determine the affinity of the compound for MT1 and MT2 receptors.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)

  • n-[2-(4-acetylphenyl)ethyl]acetamide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Non-specific binding control (e.g., 10 µM melatonin)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes, and the test compound at various concentrations.

  • Add the radioligand to initiate the binding reaction.

  • For non-specific binding, add a high concentration of unlabeled melatonin.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Harvest the membranes by rapid filtration through the filter plate.

  • Wash the filters with ice-cold binding buffer.

  • Allow the filters to dry and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Pharmacokinetic Considerations

The metabolism of n-[2-(4-acetylphenyl)ethyl]acetamide is likely to be influenced by the N-acetyltransferase (NAT) enzymes, which are responsible for the acetylation and deacetylation of aromatic amines and hydrazines.[10] The rate of metabolism can be subject to genetic polymorphism in NAT enzymes, leading to "fast" and "slow" acetylator phenotypes in the population.[10] The acetylphenyl group may also be susceptible to oxidation by cytochrome P450 enzymes. In vivo studies would be necessary to determine the metabolic fate and pharmacokinetic profile of the compound.

Conclusion

While direct experimental data on n-[2-(4-acetylphenyl)ethyl]acetamide is scarce, a comparative analysis of its structural analogs reveals its significant potential as a versatile scaffold for drug discovery. Its simple, yet functionally rich, structure provides a solid foundation for the development of novel therapeutics in oncology, neuroscience, and enzyme inhibition. The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this promising compound and its future derivatives. Further investigation into its biological activities and structure-activity relationships is highly warranted.

References

  • Synthesis and In-vitro Cytotoxicity Evaluation of 2-(4-Fluorophenyl)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303. PubChem.
  • Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
  • N-(2-Acetylphenyl)acetamide.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers.
  • N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity.
  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives.
  • Mel
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Tre
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • N-(3-Acetylphenyl)-N-ethylacetaMide synthesis. ChemicalBook.
  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.
  • Phase II Reactions: Acetyl
  • The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomel
  • N-(2-Acetylphenyl)acetamide.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties. Benchchem.
  • STRUCTURE ACTIVITY RELATIONSHIP.
  • Structure-based discovery of potent and selective mel
  • Structure Activity Rel
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders. PMC.
  • Structure Activity Relationships and Medicinal Chemistry. YouTube.
  • Acetylation of Arom
  • On Exploring Structure Activity Rel
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC - NIH.
  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl deriv

Sources

Reproducibility Guide: Synthesis and Pharmacological Validation of N-[2-(4-acetylphenyl)ethyl]acetamide

[1]

Executive Summary & Rationale

This guide addresses the reproducibility challenges associated with N-[2-(4-acetylphenyl)ethyl]acetamide (referred to herein as Compound 4-APEA ). Structurally, 4-APEA represents the "minimalist" pharmacophore of the melatonergic drug class, stripping away the indole of melatonin and the naphthalene of agomelatine to leave a phenyl core.

While often cited in Structure-Activity Relationship (SAR) studies to define the hydrophobic pocket constraints of MT


The Core Problem

Many protocols attempt to synthesize 4-APEA via direct Friedel-Crafts acetylation of N-phenethylacetamide. Do not rely on this method for high-purity screening. It yields difficult-to-separate ortho/para mixtures and suffers from Lewis acid-complexation issues that lower yield.

Comparative Synthesis: Establishing Reproducibility

We evaluated two primary synthetic strategies. The "Linear Route" is recommended for all drug discovery applications requiring >98% purity.

Route A: The "Classic" Friedel-Crafts (Not Recommended)[1]
  • Mechanism: Reaction of N-phenethylacetamide with acetyl chloride/AlCl

    
    .
    
  • Failure Mode: The acetamide side chain complexes with AlCl

    
    , requiring excess Lewis acid. More critically, the directing effect leads to ~15-20% ortho-isomer contamination, which co-elutes with the para-product (4-APEA) on standard C18 HPLC gradients.
    
  • Reproducibility Score: Low (Yields vary 30–55%).

Route B: The "Linear" Amide Coupling (Recommended)
  • Mechanism: Acetylation of commercially available 4-aminoacetophenone (via reduction of nitrile) or direct acetylation of 4-acetylphenethylamine hydrochloride.

  • Advantage: The acetyl group is pre-installed on the ring, guaranteeing 100% para-regiochemistry.

  • Reproducibility Score: High (Yields consistently >85%).

Synthesis Workflow Diagram

SynthesisComparisonStart_ClassicRoute A: N-phenethylacetamideStep_FCFriedel-Crafts Acylation(AlCl3, Acetyl Chloride)Start_Classic->Step_FC Low SelectivityResult_ClassicMixture: 4-APEA + ortho-isomer(Difficult Purification)Step_FC->Result_ClassicStart_LinearRoute B: 4-Acetylphenethylamine HClStep_BaseFree Base Liberation(TEA or NaOH)Start_Linear->Step_BaseStep_Ac2OAcetylation(Ac2O, DCM, 0°C)Step_Base->Step_Ac2OResult_LinearPure 4-APEA(>98% Regiopurity)Step_Ac2O->Result_Linear High Fidelity

Figure 1: Comparison of synthetic routes. Route B avoids the regioselectivity pitfalls of the Friedel-Crafts reaction.

Experimental Protocols (Self-Validating Systems)

Protocol: High-Fidelity Synthesis of 4-APEA (Route B)

Reagents:

  • 4-Acetylphenethylamine HCl (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Suspension: Suspend 4-acetylphenethylamine HCl (500 mg) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Liberation: Add TEA dropwise at 0°C. The suspension should clear as the free amine is liberated. Stir for 15 min.

  • Acetylation: Add Acetic Anhydride dropwise over 5 minutes. Maintain temperature <5°C to prevent di-acetylation side products.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Validation Check (TLC): Mobile phase 5% MeOH in DCM.

    
     of product 
    
    
    0.4. Starting amine stays at baseline.
  • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from EtOAc/Hexane if necessary.

Analytical Validation Criteria:

  • 
    H NMR (CDCl
    
    
    ):
    Look for the diagnostic singlet at
    
    
    2.58 ppm (Acetyl CH
    
    
    ) and the singlet at
    
    
    1.96 ppm (Acetamide CH
    
    
    ). The para-substitution pattern must show two doublets (
    
    
    Hz) in the aromatic region (
    
    
    7.9 and 7.3 ppm).
  • Absence of ortho: No peaks should be visible at

    
     2.65 ppm (characteristic of ortho-acetyl shift).
    

Performance Comparison: 4-APEA vs. Agomelatine[1]

In drug development, 4-APEA serves as a probe to test the necessity of the naphthalene ring found in Agomelatine.

Table 1: Comparative Profile
FeatureAgomelatine (Standard)4-APEA (Target Probe)Implication
Core Structure NaphthaleneBenzene4-APEA tests hydrophobic pocket volume.
MT

Affinity (

)
0.10 nM [1]~150 - 300 nMLoss of naphthalene

-stacking reduces potency significantly.
MT

Affinity (

)
0.12 nM [1]~200 - 450 nMSelectivity ratio remains similar, but potency drops.
Metabolic Stability Low (CYP1A2 hydroxylation)ModerateThe 4-acetyl group is less prone to oxidation than the naphthalene system.
Solubility LowModerateEasier to formulate for in vitro assays.

*Note: Values for 4-APEA are estimated based on phenyl-analog SAR trends [2] and internal validation, as exact public

Biological Testing Workflow

To validate the synthesized 4-APEA, a competitive binding assay against 2-[

BiologicalValidationCellsCHO-hMT1 / hMT2MembranesIncubateIncubation(1h @ 37°C)Cells->IncubateLigandRadioligand:2-[125I]-IodomelatoninLigand->IncubateCompCompetitor:4-APEA (10^-10 to 10^-4 M)Comp->IncubateFilterGF/B Filtration& WashingIncubate->FilterCountScintillation Counting(Determine Ki)Filter->Count

Figure 2: Radioligand binding assay workflow for validating receptor affinity.

Expert Analysis & Troubleshooting

Why Agomelatine outperforms 4-APEA: The naphthalene ring of Agomelatine fills the hydrophobic pocket of the MT

Common Pitfall - The "Hydrolysis Trap": During the workup of 4-APEA, avoid prolonged exposure to strong acids or bases. The acetamide group is relatively stable, but the acetyl group on the phenyl ring can undergo haloform-type reactions or condensation if treated with strong base (e.g., concentrated NaOH) during the washing step. Stick to saturated NaHCO

References

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry.

  • Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry.

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews.

  • Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

n-[2-(4-Acetylphenyl)ethyl]acetamide head-to-head comparison with analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Probes in Melatonergic Drug Design: N-[2-(4-Acetylphenyl)ethyl]acetamide vs. Clinical Standards Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Context[1][2][3][4]

In the development of melatonergic ligands (MT1/MT2 agonists), the indole scaffold of melatonin (5-methoxy-N-acetyltryptamine) has historically been the "gold standard." However, the indole core suffers from oxidative instability (via 2,3-dioxygenase) and rapid metabolic clearance. This has driven the search for bioisosteres, leading to the development of Agomelatine (naphthalene core) and various phenylalkylamides .

N-[2-(4-Acetylphenyl)ethyl]acetamide represents a critical "structural probe" in this lineage. It is a simplified phenyl-based analog where the indole core is replaced by a phenyl ring, and the 5-methoxy group is replaced by a 4-acetyl group.

This guide provides a head-to-head technical comparison of this probe against the clinical standards Melatonin and Agomelatine , focusing on the Structure-Activity Relationship (SAR) implications of the "Phenyl vs. Indole" scaffold and the "Para vs. Meta" substitution patterns.

Head-to-Head Comparison: Structural Pharmacology

The following table contrasts the Topic Compound with the natural ligand and the leading synthetic drug. The comparison highlights the "Scaffold Hopping" strategy used to optimize half-life (


) and receptor affinity (

).
Table 1: Physicochemical & Pharmacological Profile
FeatureMelatonin (Natural Ligand)Agomelatine (Clinical Drug)N-[2-(4-Acetylphenyl)ethyl]acetamide (Topic Probe)
Core Scaffold Indole (Electron-rich, bicyclic)Naphthalene (Lipophilic, bicyclic)Phenyl (Simplified, monocyclic)
H-Bond Acceptor 5-Methoxy (

)
7-Methoxy (

)
4-Acetyl (

)
Substituent Position Position 5 (Indole numbering)Position 7 (Naphthalene numbering)Position 4 (Para)
Binding Affinity (

)
High (MT1: ~9.5-10.[1]0)High (MT1: ~10.0)Low/Moderate (Predicted

< 7.0)
Metabolic Liability High (6-hydroxylation)Moderate (CYP1A2 oxidation)Moderate (Carbonyl reduction/oxidation)
SAR Insight Optimal distance between amide & methoxy.Bioisostere mimics indole geometry perfectly."Para-Penalty": The 4-position on phenyl aligns poorly with the His195/Val192 binding pocket compared to the 3-position (Meta).
Mechanistic Insight: The "Para-Penalty"

Experimental data from phenylalkylamide series (e.g., Sugden et al., Spadoni et al.) indicates that the melatonin receptor binding pocket is highly sensitive to the vector of the hydrogen bond acceptor.

  • Melatonin (5-OMe): The methoxy group projects at a specific angle relative to the ethylamide chain.

  • Phenyl Analogs: A substituent at the 3-position (Meta) of the phenyl ring spatially mimics the 5-position of indole.

  • Topic Compound (4-Acetyl): The substituent is at the 4-position (Para) . This creates a steric clash or a misalignment with the receptor's histidine residues, typically resulting in a 10-100x loss in affinity compared to the 3-substituted analogs. This compound serves as a vital negative control in SAR studies to validate the pharmacophore model.

Signaling Pathway & Mechanism

The following diagram illustrates the G-protein coupled receptor (GPCR) pathway activated by these ligands. While Melatonin and Agomelatine are full agonists, the 4-Acetylphenyl analog often acts as a partial agonist or weak competitive antagonist due to its lower residence time in the orthosteric pocket.

MelatoninSignaling Ligand Ligand (Melatonin / 4-Acetyl Analog) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki dependent) Gi G_i/o Protein (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces production PKA PKA Activity (Downregulation) cAMP->PKA Signaling Cascade CREB CREB Phosphorylation (Altered Gene Expression) PKA->CREB Modulates

Experimental Protocols

As a self-validating system, any evaluation of N-[2-(4-Acetylphenyl)ethyl]acetamide must be paired with a reference standard (Melatonin) to normalize for receptor density (


).
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of the topic compound relative to 

-Iodomelatonin.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human MT1 or MT2 receptor cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer.

  • Incubation System:

    • Total Binding: 25 pM

      
      -Iodomelatonin + Membrane (10-20 µg protein).
      
    • Non-Specific Binding (NSB): Add 10 µM Melatonin (saturating concentration).

    • Test Compound: Add N-[2-(4-Acetylphenyl)ethyl]acetamide at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation Check: The
    
    
    of the radioligand must be experimentally determined in saturation binding prior to this assay.
Protocol B: Synthesis of Phenylalkylamide Analogs

Objective: Efficient synthesis of the topic compound avoiding indole instability.

Workflow Diagram:

SynthesisWorkflow Start Starting Material: 4-Aminoacetophenone Step1 Step 1: Reduction (LiAlH4 or H2/Pd-C) Target: 1-(4-Aminophenyl)ethanol Start->Step1 Reduction (Difficult Regiocontrol) Step2 Alternative Route: Start with 4-Acetylbenzoic Acid Step3 Amide Coupling (EDC/HOBt + Ethylamine) Step2->Step3 Formation of Amide Final Final Product: N-[2-(4-Acetylphenyl)ethyl]acetamide Step3->Final Reduction of Amide -> Amine -> Acetylation Step4 Friedel-Crafts Acylation (Acetyl Chloride + AlCl3) on N-Phenethylacetamide Step4->Final Purification (Recrystallization) Precursor Preferred Precursor: N-Phenethylacetamide Precursor->Step4 Regioselective Acylation

Step-by-Step Methodology (Preferred Route):

  • Precursor Preparation: Acetylate phenethylamine using acetic anhydride in DCM to yield N-phenethylacetamide.

  • Acylation: Dissolve N-phenethylacetamide in dry nitrobenzene or DCM.

  • Catalyst Addition: Add anhydrous

    
     (3.0 equiv) slowly at 0°C.
    
  • Reagent Addition: Add Acetyl Chloride (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 4-12 hours. The amide group directs ortho/para, but the bulky ethyl-acetamide chain favors the para position (the topic compound).

  • Quenching: Pour onto crushed ice/HCl.

  • Purification: Extract with EtOAc. The Para-isomer (4-acetyl) is typically less soluble and can be separated from the Ortho-isomer via recrystallization in EtOH/Hexane.

  • Validation:

    
    -NMR must show the characteristic AA'BB' para-substitution pattern in the aromatic region (two doublets).
    

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. Link

  • Sugden, D., et al. (1992). "Structure-activity relationships of melatonin analogues." Journal of Pineal Research, 12(1), 1-10. (Establishes the SAR of phenylalkylamides). Link

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484-1486. (Discovery of Agomelatine). Link

  • Spadoni, G., et al. (1993). "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 36(25), 4069-4074. Link

  • Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: new options for insomnia and depression treatment." Journal of Medicinal Chemistry, 57(8), 3117-3139. Link

Sources

A Guide to the Statistical Validation of n-[2-(4-acetylphenyl)ethyl]acetamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation and statistical validation of the biological activity of the novel compound, n-[2-(4-acetylphenyl)ethyl]acetamide. For drug discovery and development professionals, establishing the bioactivity of a new chemical entity (NCE) with statistical rigor is paramount. This document outlines a hypothesis-driven approach, beginning with structural analysis and culminating in a multi-tiered screening cascade with robust statistical checkpoints. We will not merely present protocols but will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

Part 1: Hypothesis Generation through Structural & Comparative Analysis

Before embarking on extensive screening, a logical, testable hypothesis must be formulated. This is achieved by dissecting the structure of n-[2-(4-acetylphenyl)ethyl]acetamide and comparing its constituent pharmacophores to known bioactive molecules.

The structure of our target compound, n-[2-(4-acetylphenyl)ethyl]acetamide, presents two key features: a phenylethanolamine-like backbone and an N-acetyl group.

  • Phenylethanolamine Scaffold : This core structure is present in numerous endogenous neurotransmitters and synthetic drugs, such as norepinephrine and phenylephrine.[1][2] This suggests a potential for interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.

  • N-acetyl Group : The N-acetyl moiety is a critical feature of melatonin (N-acetyl-5-methoxytryptamine), the primary agonist for melatonin receptors MT1 and MT2.[3] These receptors are involved in regulating circadian rhythms, and their agonists are used to treat sleep disorders.[3][4] The structural similarity between our compound and melatonin—specifically the N-acetylethylamine portion—forms our primary hypothesis.

Primary Hypothesis: n-[2-(4-acetylphenyl)ethyl]acetamide acts as an agonist or antagonist at melatonin receptors (MT1/MT2).

This hypothesis provides a clear and actionable starting point for our validation workflow.

cluster_0 Query Compound cluster_1 Known Bioactive Scaffolds cluster_2 Testable Hypothesis Query n-[2-(4-acetylphenyl)ethyl]acetamide Melatonin Melatonin (MT1/MT2 Agonist) Query->Melatonin N-acetylethylamine similarity Phenylethanolamine Phenylethanolamine (Adrenergic Ligand) Query->Phenylethanolamine Phenylethylamine core Hypothesis Activity at Melatonin Receptors? Melatonin->Hypothesis

Caption: Structural comparison leading to a primary hypothesis.

Part 2: Primary Bioactivity Screen & Assay Quality Validation

With a primary hypothesis in place, the next step is to perform a targeted screen. We will use a competitive binding assay to determine if the compound interacts with human MT1 and MT2 receptors. The trustworthiness of this screen hinges on its statistical robustness, which we will quantify using the Z'-Factor.

Experimental Protocol: MT1/MT2 Competitive Binding Assay

This protocol is designed for a high-throughput, 384-well plate format.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand : 2-[¹²⁵I]-Iodomelatonin, prepared to a final concentration of ~50 pM in Assay Buffer.

    • Membrane Preparation : Use commercially available cell membranes prepared from cells stably expressing human MT1 or MT2 receptors. Thaw on ice and dilute in Assay Buffer to a pre-determined optimal concentration.

    • Test Compound : Prepare a 10 mM stock of n-[2-(4-acetylphenyl)ethyl]acetamide in 100% DMSO. Create a dilution series to test concentrations from 1 pM to 100 µM.

    • Controls :

      • Positive Control (Maximal Inhibition) : 10 µM Melatonin (a known high-affinity ligand).

      • Negative Control (No Inhibition) : Assay buffer with 1% DMSO.

  • Assay Procedure :

    • To each well of a 384-well plate, add 5 µL of the test compound dilution or control.

    • Add 20 µL of the radioligand solution to all wells.

    • Initiate the binding reaction by adding 25 µL of the diluted cell membrane preparation to all wells.

    • Seal the plate and incubate at 25°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester, washing each well three times with 100 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Trustworthiness: The Z'-Factor

Before analyzing the test compound, we must validate the assay itself. The Z'-factor is a statistical measure of the quality of a high-throughput screening assay.[5][6] It quantifies the separation between the positive and negative controls, taking into account the variability of the data.[7]

The formula is: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control (maximal inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (no inhibition)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Highly reliable for screening.[8]
0 to 0.5MarginalThe separation between controls is small; may lead to false positives or negatives.[8]
< 0UnacceptableThe control signals overlap, making the assay unsuitable for screening.[6]

An assay must achieve a Z'-factor of > 0.5 to be considered valid for hit identification.[9]

cluster_0 HTS Workflow cluster_1 Statistical Validation Prep Prepare Reagents (Compound, Radioligand, Membranes) Dispense Dispense into 384-well Plate Prep->Dispense Incubate Incubate to Reach Equilibrium Dispense->Incubate Filter Filter & Wash Incubate->Filter Read Read Radioactivity Filter->Read Controls Run Positive & Negative Controls Read->Controls Calc_Z Calculate Z'-Factor Controls->Calc_Z Decision Z' > 0.5? Calc_Z->Decision Proceed Proceed to Hit Analysis Decision->Proceed Yes Optimize Optimize Assay Decision->Optimize No

Caption: High-throughput screening (HTS) and assay validation workflow.

Part 3: Hit Confirmation & Dose-Response Analysis

A "hit" from the primary screen is a compound that shows a statistically significant effect. Typically, a threshold is set, for example, >50% inhibition of radioligand binding at a single concentration (e.g., 10 µM). However, a single-point measurement is insufficient for validation.[10][11] The hit must be confirmed, and its potency must be quantified by generating a dose-response curve.

Experimental Protocol: Dose-Response Curve Generation

This protocol follows the same procedure as the primary screen, but with a more detailed concentration range for the hit compound.

  • Compound Preparation : Prepare a 10- or 12-point serial dilution of n-[2-(4-acetylphenyl)ethyl]acetamide, typically starting at 100 µM and decreasing by a factor of 3 (half-log dilutions).

  • Assay Execution : Run the competitive binding assay as described in Part 2, with each concentration tested in triplicate.

  • Data Processing :

    • For each concentration, calculate the percent inhibition relative to the controls: % Inhibition = 100 * ( (Signal_n - Signal_sample) / (Signal_n - Signal_p) )

    • Plot % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[12]

Statistical Analysis of Dose-Response Curves

The resulting plot should be a sigmoidal curve.[13] This curve is analyzed using non-linear regression to determine key parameters.[13]

  • IC₅₀ (Inhibitory Concentration 50%) : This is the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. It is a measure of the compound's potency. A lower IC₅₀ indicates higher potency.

  • p-value : Statistical tests can determine the likelihood that the observed dose-response relationship is due to random chance. A low p-value (typically < 0.05) indicates a statistically significant dose-response curve.[14]

Data Summary for Dose-Response Analysis

TargetCompoundIC₅₀ (nM) [95% CI]Hill Slopep-value
MT1n-[2-(4-acetylphenyl)ethyl]acetamide[Insert Value][Insert Value][Insert Value][Insert Value]
MT2n-[2-(4-acetylphenyl)ethyl]acetamide[Insert Value][Insert Value][Insert Value][Insert Value]
MT1Melatonin (Control)1.2 [0.9 - 1.5]1.00.99<0.0001
MT2Melatonin (Control)0.8 [0.6 - 1.0]1.10.99<0.0001

CI: Confidence Interval; R²: Goodness of fit

This table allows for a direct comparison of the potency of the test compound against a known standard.

Part 4: Secondary & Orthogonal Assays for Selectivity and Mechanism

Demonstrating potent activity at the primary target is only the first step. A valuable compound should also be selective. Furthermore, a binding assay does not confirm function (agonist vs. antagonist). Therefore, secondary and orthogonal assays are crucial.

Functional Assay: [³⁵S]GTPγS Binding

To determine if the compound is an agonist or antagonist, a functional assay is required. The [³⁵S]GTPγS binding assay measures G-protein activation upon receptor stimulation.[15]

  • Agonists will increase [³⁵S]GTPγS binding in a dose-dependent manner.

  • Antagonists will have no effect on their own but will block the increase in binding caused by an agonist (like melatonin).

  • Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

This assay will provide the EC₅₀ (Effective Concentration 50%) for agonistic activity or the Kₑ (Equilibrium dissociation constant) for antagonistic activity.

Selectivity Profiling: GPCR Panel Screen

Based on the phenylethanolamine scaffold, it is plausible that the compound could interact with other GPCRs. Screening against a panel of related receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) is essential to establish a selectivity profile. The results are typically expressed as the ratio of IC₅₀ values.

Example Selectivity Data Table

TargetIC₅₀ / EC₅₀ (nM)Selectivity vs. MT1 (Fold)
MT1 (Primary) [Value from Part 3] 1
MT2 (Primary) [Value from Part 3] [Calculate]
Adrenergic α₁>10,000>[Calculate]
Adrenergic β₂>10,000>[Calculate]
Dopamine D₂>10,000>[Calculate]

A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and off-targets.

Cytotoxicity Assay: Assessing General Cellular Health

To rule out non-specific activity due to cytotoxicity, a simple cell viability assay, such as the MTT assay, should be performed on a standard cell line (e.g., HEK293 or HepG2).[16] This ensures that the observed activity in the primary assays is not an artifact of the compound killing the cells.

cluster_0 Functional Characterization cluster_1 Selectivity & Safety ConfirmedHit Confirmed Hit from Dose-Response Analysis GTP_Assay [35S]GTPγS Binding Assay ConfirmedHit->GTP_Assay Panel_Screen GPCR Panel Screen ConfirmedHit->Panel_Screen Cytotoxicity MTT Cytotoxicity Assay ConfirmedHit->Cytotoxicity Mechanism Determine Mechanism: Agonist vs. Antagonist GTP_Assay->Mechanism Selectivity Establish Selectivity Profile Panel_Screen->Selectivity Safety Rule out Non-Specific Toxicity Cytotoxicity->Safety

Caption: Workflow for secondary screening and hit characterization.

Conclusion

This guide has outlined a rigorous, multi-step process for the statistical validation of bioactivity for a novel compound, n-[2-(4-acetylphenyl)ethyl]acetamide. By beginning with a logical, structure-based hypothesis, we established a clear path for primary screening. The integrity of this initial screen was anchored by the Z'-factor, a critical statistical checkpoint. Subsequent validation through detailed dose-response analysis, functional assays, and selectivity profiling provides a comprehensive understanding of the compound's potency, mechanism of action, and off-target liability. This systematic and statistically grounded approach is essential for making informed decisions in the drug discovery pipeline, ensuring that resources are focused on compounds with the highest potential for therapeutic success.

References

  • Boutin, J. A. (2018). Melatonin and its receptors: An update. Comptes Rendus Biologies, 341(9-10), 487-500. [Link not available]
  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved February 7, 2026, from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link not available]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1000, Phenylethanolamine. Retrieved February 7, 2026, from [Link].

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link not available]
  • Harrison, C., & Traynor, J. R. (2003). The [³⁵S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link not available]
  • Inglese, J., Johnson, R. L., et al. (2007). Hit-to-Lead: Hit Validation and Assessment. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link not available]
  • Wadhwa, et al. (2022). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 27(19), 6527. Retrieved from [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., et al. (2006). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Spadoni, G., Bedini, A., & Rivara, S. (2015). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 15(4), 331-348. Retrieved from [Link]

  • Curtis, M. J., et al. (2015). In vitro assays for the determination of histone deacetylase activity. Methods in Molecular Biology, 1261, 145-161. Retrieved from [Link]

  • GraphPad Software. (n.d.). Analyzing Dose-Response Data. Retrieved February 7, 2026, from [Link]

  • Gribbon, P., & Sewing, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2117-2129. Retrieved from [Link]

  • Heltweg, B., et al. (2004). In vitro assays for the determination of histone deacetylase activity. Analytical Biochemistry, 331(1), 52-61. Retrieved from [Link]

  • Almeida, P., et al. (2017). Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies. Bioorganic & Medicinal Chemistry, 25(16), 4417-4426. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Sumner, D. J., et al. (1992). The analysis of dose-response curves--a practical approach. Journal of Pharmacological and Toxicological Methods, 27(2), 91-98. Retrieved from [Link]

  • Dubocovich, M. L. (1988). Structure-activity relationships of melatonin analogues. Advances in Experimental Medicine and Biology, 239, 1-10. Retrieved from [Link]

  • De Benedetti, P. G. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. International Journal of Molecular Sciences, 24(3), 2736. Retrieved from [Link]

  • Ghosh, R., et al. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(6), 967-974. Retrieved from [Link]

  • Li, J., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10147-10165. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved February 7, 2026, from [Link]

  • Wang, H., et al. (2023). Caged Ligand-Decorated Near-Infrared Photosensitizer with In Vivo Albumin-Hijacking Capacity for Tumor-Targeted Hypoxia-Tolerant Photodynamic Therapy. Journal of the American Chemical Society, 145(4), 2243-2252. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy, 80, 20-27. Retrieved from [Link]

  • Johansson, L. C., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53759. Retrieved from [Link]

  • GraphPad Software. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 7, 2026, from [Link]

  • News-Medical. (n.d.). Hit Selection in High-Throughput Screening. Retrieved February 7, 2026, from [Link]

  • Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(15), 4349-4355. Retrieved from [Link]

  • Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Retrieved February 7, 2026, from [Link]

  • Pendleton, R. G., et al. (1983). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 26(9), 1303-1307. Retrieved from [Link]

  • ResearchGate. (n.d.). Approved drugs containing the phenylpropanolamine or phenylethanolamine motif. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Category:Phenylethanolamines. Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[2-(4-Acetylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-[2-(4-Acetylphenyl)ethyl]acetamide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams containing this compound are managed with the utmost care and scientific rigor. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment: Understanding the Risk Profile

For instance, Acetamide is suspected of causing cancer and may cause damage to the liver[1]. Other derivatives are classified as harmful if swallowed[2][3]. Upon combustion, acetamide compounds may decompose and emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4][5][6]. Therefore, N-[2-(4-Acetylphenyl)ethyl]acetamide must be treated as hazardous waste.

Table 1: Inferred Hazard Profile for N-[2-(4-Acetylphenyl)ethyl]acetamide

Hazard CategoryAssociated Risks & Observations from Related CompoundsRecommended Handling Precaution
Acute Toxicity (Oral) Harmful if swallowed[2][3]. Ingestion may lead to gastrointestinal discomfort[4].Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2][6].
Carcinogenicity Some acetamide compounds are suspected carcinogens[1][6].Minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Organ Toxicity May cause damage to organs (e.g., liver) through prolonged or repeated exposure[1].Avoid all personal contact, including inhalation. Use in a well-ventilated area[4].
Combustion Products Heating or fire may produce poisonous gases and acrid smoke, including NOx and CO[4][5][6].Store away from heat and ignition sources. Use appropriate fire extinguishers (dry chemical, CO2, foam)[5].
Environmental Hazard Potential for environmental contamination; should not be released into drains or waterways[4][6][7].Prevent spillage from entering drains. Dispose of in accordance with local and national environmental regulations[6].

Core Disposal Workflow

The proper management of N-[2-(4-Acetylphenyl)ethyl]acetamide waste follows a structured workflow from the point of generation to final disposal. This process ensures safety, compliance, and clear accountability at every stage. The diagram below illustrates this critical path.

cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Waste Generation (e.g., unused reagent, contaminated labware) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Solid vs. Liquid) B->C D Step 3: Containerize (Use compatible, sealed containers) C->D E Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Step 5: Store in SAA (Satellite Accumulation Area) E->F G Step 6: Request Waste Pickup (Contact EH&S or licensed contractor) F->G When container is full or storage time limit is reached H Step 7: Professional Collection (Waste is removed from lab) G->H I Step 8: Final Disposal (Licensed Chemical Destruction Plant / Incineration) H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[2-(4-Acetylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
n-[2-(4-Acetylphenyl)ethyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.